molecular formula C16H24O11 B600711 Shanzhiside CAS No. 29836-27-9

Shanzhiside

Cat. No.: B600711
CAS No.: 29836-27-9
M. Wt: 392.35 g/mol
InChI Key: YSIFYNVXJOGADM-KDYWOABDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shanzhiside methyl ester (CAS 64421-28-9) is a principle iridoid glycoside isolated from traditional medicinal herbs such as Lamiophlomis rotata and Gardenia jasminoides Ellis. This compound is of significant interest in neuroscience and metabolic disease research due to its potent bioactivities. Studies indicate that this compound methyl ester reduces neuropathic pain by acting as a small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist. Its mechanism involves activating spinal GLP-1 receptors, which subsequently stimulates microglial expression of the endogenous opioid β-endorphin via the p38 MAPK signaling pathway . Recent research has also highlighted its potential in mitigating diabetic cognitive impairment. In diabetic mouse models, this compound methyl ester was shown to attenuate cognitive decline by inhibiting neuroinflammation and glycolysis. This effect is mediated through the HSP90AA1/HIF1A/STAT1 signaling axis, positioning it as a promising candidate for investigating the links between metabolism, neuroinflammation, and cognitive function . A structural analog, 8-O-acetyl this compound methylester, has also demonstrated notable analgesic effects by inhibiting spinal astrocyte activation and the ERK/TNF-α pathway, suggesting a broader mechanism for pain relief . With a molecular formula of C17H26O11 and a molecular weight of 406.38 g/mol, our high-purity this compound methyl ester (>97%) is provided for research purposes only. All products are strictly for laboratory use and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIFYNVXJOGADM-KDYWOABDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318101
Record name Shanzhiside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29836-27-9
Record name Shanzhiside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29836-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shanzhiside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Shanzhiside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside, and its derivatives, including this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound. It elucidates the compound's intricate interactions with key cellular signaling pathways, including its anti-inflammatory, neuroprotective, and analgesic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanisms of Action

This compound and its derivatives exert their pharmacological effects through the modulation of multiple signaling pathways. The primary mechanisms include potent anti-inflammatory action, significant neuroprotection, and effective analgesia. These effects are underpinned by the regulation of key protein kinases, transcription factors, and receptors.

Anti-Inflammatory Effects

A cornerstone of this compound's therapeutic potential lies in its robust anti-inflammatory properties. This is achieved through the inhibition of major inflammatory signaling cascades:

  • NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[1][2] This inhibition prevents the transcription of a host of pro-inflammatory genes, leading to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The mechanism involves blocking the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical target. This compound derivatives can suppress the phosphorylation of these kinases, which are instrumental in the production of inflammatory mediators.[3][4] For instance, the analgesic effects of 8-OaS are partly attributed to the inhibition of astrocytic ERK phosphorylation and subsequent TNF-α production in the spinal dorsal horn.[5]

  • TLR4 Signaling: this compound has been observed to modulate the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with this pathway, it can reduce the downstream activation of NF-κB and the release of pro-inflammatory cytokines.[6]

Neuroprotective Effects

This compound exhibits significant neuroprotective capabilities through several mechanisms:

  • Nrf2 Signaling Pathway: this compound derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] This leads to the upregulation of antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.

  • NLRP3 Inflammasome Regulation: 8-OaS has been shown to regulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that can trigger inflammation and cell death in the brain.[6]

  • Anti-Apoptotic Activity: The neuroprotective effects are also mediated by the attenuation of apoptosis. This is achieved by improving mitochondrial energy metabolism, suppressing intracellular calcium (Ca2+) elevation, and inhibiting the activity of caspase-3, a key executioner of apoptosis.

  • HSP90AA1/HIF1A/STAT1 Pathway: this compound methylester has been found to attenuate cognitive impairment by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[7]

Analgesic Effects

The analgesic properties of this compound derivatives are particularly notable in models of neuropathic pain:

  • GLP-1 Receptor Agonism: this compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor in the spine.[3] Activation of this receptor stimulates the expression of β-endorphin in microglia via the p38 MAPK signaling pathway, leading to pain relief.[3]

  • Inhibition of ERK/TNF-α Pathway in Astrocytes: 8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the ERK/TNF-α pathway specifically in spinal astrocytes.[5]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound Derivatives in Neuropathic Pain Models

CompoundAnimal ModelAdministration RouteED50Maximal InhibitionReference
This compound methylester (SM)Spinal nerve injury-induced neuropathic ratsIntrathecal40.4 µg (projected)49%[3]
8-O-acetyl this compound methylester (8-OaS)Spinal nerve ligation (SNL) induced neuropathic ratsIntrathecal12.58 µgNot Reported[5]

Table 2: In Vivo Dosage of 8-O-acetyl this compound methylester (8-OaS) in Various Models

ModelAnimalAdministration RouteDosageEffectReference
AnxietyMiceIntraperitoneal (i.p.)0.02, 0.2, 2 mg/kgAnxiolytic effects[4]
Neuropathic PainRatsIntrathecal5, 10, 20, 40 µg/10 µlDose-dependent reduction in mechanical hypersensitivity[5]
Diabetic StrokeRatsNot Specified40 mg/kgNeuroprotective effect[1]
Sleep Deprivation-Induced Cognitive DeficitsMiceNot Specified0.2, 2, 20 mg/kgAmeliorated behavioral abnormalities[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:ikba degradation p65 p65 p50 p50 p65_n p65 NF-κB Complex:p65->p65_n translocation p50_n p50 NF-κB Complex:p50->p50_n translocation This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS p38 p38 Receptor->p38 JNK JNK Receptor->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->ERK inhibits This compound->p38 inhibits This compound->JNK inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2_Complex Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2_Complex:keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Keap1_Nrf2_Complex:nrf2->Nrf2_n translocation This compound This compound This compound->Keap1_Nrf2_Complex:keap1 promotes dissociation ARE ARE Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression

Caption: this compound activates the Nrf2 antioxidant pathway.

GLP1R_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Microglia) cluster_intracellular Intracellular Shanzhiside_methylester Shanzhiside_methylester GLP-1R GLP-1 Receptor Shanzhiside_methylester->GLP-1R activates p38_MAPK p38 MAPK GLP-1R->p38_MAPK activates Gene_Expression β-endorphin Gene Expression p38_MAPK->Gene_Expression Beta_endorphin β-endorphin Gene_Expression->Beta_endorphin leads to Analgesia Analgesia Beta_endorphin->Analgesia

Caption: this compound methylester induces analgesia via the GLP-1R pathway.

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Animal Models of Neuropathic Pain
  • Spinal Nerve Ligation (SNL) Model:

    • Animal: Male Sprague-Dawley rats (220–250 g) are typically used.[5]

    • Anesthesia: Anesthetize the rats with an intraperitoneal injection of chloral hydrate (280 mg/kg).[5]

    • Surgical Procedure: A surgical incision is made to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then tightly ligated with a 6-0 silk suture. The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.[5]

    • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

Western Blot Analysis for Protein Expression
  • Sample Preparation: Spinal cord tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-TNF-α, anti-GFAP) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Translocation Assay
  • Cell Culture and Treatment: Cells (e.g., SH-SY5Y) are cultured and pre-incubated with various concentrations of this compound or its derivatives before being stimulated with an inflammatory agent like TNF-α.[1]

  • Immunofluorescence:

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • The subcellular localization of p65 is observed using a fluorescence microscope. Nuclear translocation indicates NF-κB activation.

Nrf2 Activation Assay
  • Cell Culture and Treatment: Cells (e.g., BV2 microglia) are treated with this compound or its derivatives for a specified period.

  • Western Blot for Nrf2 and Downstream Targets:

    • Nuclear and cytoplasmic fractions of cell lysates are prepared.

    • Western blotting is performed on the nuclear fraction to detect the levels of Nrf2.

    • Western blotting is performed on whole-cell lysates to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1). An increase in nuclear Nrf2 and HO-1 expression indicates Nrf2 pathway activation.

GLP-1 Receptor Binding Assay
  • Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.

  • Competitive Binding Assay:

    • The membranes are incubated with a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-exendin(9-39)) in the presence of varying concentrations of this compound methylester.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The radioactivity of the filter is measured to determine the amount of bound ligand.

    • The IC50 value, the concentration of this compound methylester that inhibits 50% of the specific binding of the radioligand, is calculated to determine its binding affinity for the GLP-1 receptor.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a complex and multifaceted mechanism of action. Their ability to concurrently modulate key signaling pathways involved in inflammation, neuroprotection, and analgesia highlights their therapeutic potential for a range of debilitating conditions, including chronic pain and neurodegenerative diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions and downstream effects to fully harness the therapeutic capabilities of these compounds.

References

Shanzhiside: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside, and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and analgesic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and its prevalent esters. Furthermore, it details various extraction methodologies, with a focus on providing actionable experimental protocols and comparative quantitative data to aid in research and development. The document also elucidates key signaling pathways through which this compound and its analogues exert their therapeutic effects, visualized through clear, structured diagrams.

Natural Sources of this compound

This compound and its methyl ester are predominantly found in a variety of medicinal plants. The primary and most cited sources are detailed below.

Lamiophlomis rotata

Lamiophlomis rotata, a perennial herb native to the Tibetan plateau, is a principal source of this compound methyl ester. Traditionally used in Tibetan medicine for its analgesic and hemostatic properties, this plant contains a rich profile of iridoid glycosides. Both the aerial and underground parts of Lamiophlomis rotata have been found to contain this compound methyl ester.

Gardenia jasminoides

The fruit of Gardenia jasminoides is another significant source of this compound and its derivatives. This plant has a long history of use in traditional Chinese medicine for its anti-inflammatory and hepatoprotective effects.

Barleria prionitis

Barleria prionitis, a species of flowering plant in the family Acanthaceae, has been identified as a source of this compound methyl ester. Various parts of the plant have been investigated for their medicinal properties.

Other Documented Sources

This compound and its methyl ester have also been reported in Scyphiphora hydrophyllacea. Further research may reveal additional plant sources for this valuable compound.

Extraction Methodologies

The extraction of this compound and its derivatives from plant matrices can be achieved through several methods, ranging from conventional solvent extraction to more advanced techniques like microwave-assisted and ultrasound-assisted extraction. The choice of method often depends on the desired yield, purity, and the specific plant source.

Water Extraction from Lamiophlomis rotata

A common method for extracting total iridoid glycosides, including this compound methyl ester, from Lamiophlomis rotata involves water extraction.

Experimental Protocol: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata

  • Material Preparation: The plant material (Lamiophlomis rotata) is dried and ground into a fine powder.

  • Extraction:

    • Add water to the powdered plant material at a solvent-to-material ratio of 26:1 (v/w). For the initial extraction, use 4 parts of the total water volume.

    • Heat the mixture and maintain at 80°C for 1.5 hours with constant stirring.

    • Separate the extract from the solid residue.

    • Repeat the extraction process two more times with the remaining water, for a total of three extractions.

  • Purification:

    • Combine the extracts from the three cycles.

    • Cool the combined extract to 2-4°C to precipitate impurities.

    • Filter the cooled extract to remove the precipitated impurities.

  • Concentration:

    • Concentrate the purified extract under reduced pressure.

    • Dry the concentrated extract at 80°C to obtain the final dry extract.

This optimized process has been reported to yield a dry extract containing approximately 45.35 µg/ml of total iridoid glycosides, with a total dry extract yield of 39.29%.

Microwave-Assisted Extraction (MAE) from Barleria prionitis

Microwave-assisted extraction is a more rapid and efficient method for extracting this compound methyl ester.

Experimental Protocol: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis

  • Material Preparation: Air-dry the plant material (Barleria prionitis) and grind it into a coarse powder.

  • Extraction:

    • Place a known quantity of the powdered plant material into a microwave-transparent extraction vessel.

    • Add the extraction solvent (e.g., 90% ethanol) to the vessel.

    • Place the vessel in a microwave extractor.

    • Apply microwave irradiation at a specified power and for a set duration.

  • Post-Extraction:

    • After extraction, cool the vessel.

    • Filter the extract to separate the plant residue.

    • The filtrate can then be concentrated and further purified as needed.

dot

experimental_workflow_mae start Start: Powdered Barleria prionitis extraction Microwave-Assisted Extraction - Solvent: 90% Ethanol - Power: 450 W - Time: 5 min start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation end End: Crude this compound Methyl Ester Extract evaporation->end

Caption: Workflow for Microwave-Assisted Extraction of this compound Methyl Ester.
Ultrasound-Assisted Extraction (UAE)

General Protocol: Ultrasound-Assisted Extraction

  • Material Preparation: The dried and powdered plant material is placed in an extraction vessel.

  • Extraction:

    • An appropriate solvent is added to the plant material.

    • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • Ultrasonication is applied at a specific frequency and power for a designated time and at a controlled temperature.

  • Post-Extraction:

    • The extract is separated from the solid residue by filtration or centrifugation.

    • The solvent is removed from the extract, typically under vacuum, to yield the crude extract.

Quantitative Data Summary

The following tables summarize the quantitative data from the described extraction methods for easy comparison.

Table 1: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata

ParameterValue
SolventWater
Solvent-to-Material Ratio26:1 (v/w)
Extraction Time1.5 hours per cycle (3 cycles)
Extraction Temperature80°C
Yield of Dry Extract39.29%
Concentration of Total Iridoid Glycosides45.35 µg/ml

Table 2: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis

ParameterOptimal ValueResulting Yield of SME
Solvent Concentration90% Ethanol4%
Microwave Power450 W-
Extraction Time5 minutes-

Signaling Pathways

This compound and its derivatives have been shown to modulate several key signaling pathways, which underpin their therapeutic effects.

Neuroprotective and Anti-inflammatory Pathways

This compound methyl ester exhibits neuroprotective and anti-inflammatory effects by interacting with multiple signaling cascades.

dot

shanzhiside_neuroprotection sme This compound Methyl Ester hsp90aa1 HSP90AA1 sme->hsp90aa1 inhibits hif1a HIF1A hsp90aa1->hif1a activates stat1 STAT1 hif1a->stat1 activates neuroinflammation Neuroinflammation stat1->neuroinflammation promotes glycolysis Glycolysis stat1->glycolysis promotes cognitive_impairment Cognitive Impairment neuroinflammation->cognitive_impairment glycolysis->cognitive_impairment

Caption: this compound Methyl Ester's Role in Attenuating Cognitive Impairment.

8-O-acetyl this compound methylester has also been shown to protect against cognitive deficits by regulating the NLRP3 inflammasome and Nrf2 signaling pathways.

dot

acetyl_shanzhiside_neuroprotection acetyl_sme 8-O-acetyl this compound methylester nlrp3 NLRP3 Inflammasome acetyl_sme->nlrp3 inhibits nrf2 Nrf2 Pathway acetyl_sme->nrf2 activates neuroinflammation Neuroinflammation nlrp3->neuroinflammation promotes oxidative_stress Oxidative Stress nrf2->oxidative_stress reduces neuroprotection Neuroprotection

Caption: Neuroprotective Mechanisms of 8-O-acetyl this compound methylester.
Analgesic Pathways

The analgesic properties of this compound derivatives are linked to their ability to modulate specific signaling pathways in the spinal cord. This compound methyl ester has been found to reduce neuropathic pain by activating spinal GLP-1 receptors, which in turn stimulates microglial β-endorphin expression via the p38 MAPK signaling pathway.

dot

shanzhiside_analgesia_mapk sme This compound Methyl Ester glp1r Spinal GLP-1 Receptors sme->glp1r activates p38_mapk p38 MAPK glp1r->p38_mapk activates microglia Microglia p38_mapk->microglia beta_endorphin β-endorphin Expression microglia->beta_endorphin stimulates neuropathic_pain Neuropathic Pain beta_endorphin->neuropathic_pain reduces analgesia Analgesia

Caption: p38 MAPK Pathway in this compound Methyl Ester-Mediated Analgesia.

Furthermore, 8-O-acetyl this compound methylester contributes to pain reduction by inhibiting the ERK/TNF-α pathway in spinal astrocytes.

dot

acetyl_shanzhiside_analgesia_erk acetyl_sme 8-O-acetyl this compound methylester spinal_astrocytes Spinal Astrocytes acetyl_sme->spinal_astrocytes erk ERK Phosphorylation acetyl_sme->erk inhibits spinal_astrocytes->erk activates tnf_alpha TNF-α Production erk->tnf_alpha promotes neuroinflammation Neuroinflammation tnf_alpha->neuroinflammation analgesia Analgesia

Caption: ERK/TNF-α Pathway in 8-O-acetyl this compound methylester-Mediated Analgesia.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their primary natural sources and detailed modern and conventional extraction techniques. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to isolate and study these compounds. Furthermore, the elucidation of the underlying signaling pathways provides a foundation for understanding their mechanisms of action and for the development of novel therapeutics. Further research is warranted to explore additional natural sources, optimize extraction and purification processes, and fully characterize the pharmacological profiles of these potent iridoid glycosides.

Chemical structure and properties of Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside in-depth discussions of its pharmacological effects, primarily focusing on its anti-inflammatory and neuroprotective properties. The underlying mechanisms of action and associated signaling pathways are also elucidated. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a monoterpenoid glycoside characterized by a core iridoid structure linked to a glucose molecule.

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₄O₁₁[1]
Molecular Weight 392.35 g/mol [1]
IUPAC Name (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[1]
CAS Number 29836-27-9[1]
Melting Point Not available
Boiling Point 692.3±55.0 °C (Predicted)
Density 1.7±0.1 g/cm³ (Predicted)
Solubility Information on the solubility of this compound is limited. However, its derivative, this compound methyl ester, is soluble in water, DMSO, and ethanol.[2]
Stability Data on the stability of this compound under various pH and temperature conditions are not readily available. General stability studies on related glycosides suggest that they can be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.

Biological and Pharmacological Properties

While much of the research has focused on its derivatives, this compound itself is believed to possess significant biological activities, primarily anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Iridoid glycosides, as a class of compounds, are known to exhibit anti-inflammatory properties. While direct studies on this compound are limited, research on its derivatives, such as this compound methyl ester and 8-O-acetylthis compound methyl ester, provides strong indications of its potential. These derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] For instance, they can suppress the release of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils.[3]

The proposed anti-inflammatory mechanism involves the modulation of key signaling pathways. One of the central pathways implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting the phosphorylation of p38 MAPK, this compound and its analogues can downregulate the expression of downstream inflammatory cytokines.

Anti_inflammatory_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-8, etc.) p38_MAPK->Inflammatory_Mediators Promotes Inflammation Inflammation Inflammatory_Mediators->Inflammation Induces

This compound's proposed anti-inflammatory pathway.
Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been investigated in various in vitro and in vivo models. These compounds have shown promise in mitigating neuronal damage and cognitive deficits. For example, 8-O-acetyl this compound methylester has been demonstrated to protect against sleep deprivation-induced cognitive deficits and anxiety-like behaviors.[4] The neuroprotective mechanisms are thought to involve the regulation of inflammatory and oxidative stress pathways in the brain.

A key pathway implicated in the neuroprotective action of this compound derivatives is the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor. This activation can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.[5] One such cascade involves the stimulation of microglial β-endorphin expression via the p38 MAPK pathway, which contributes to analgesic effects in neuropathic pain models.[5]

Another identified mechanism involves the HSP90AA1/HIF1A/STAT1 signaling pathway. This compound methyl ester has been shown to attenuate cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis through this pathway.[6]

Neuroprotective_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates HSP90AA1 HSP90AA1/HIF1A/STAT1 Pathway This compound->HSP90AA1 Inhibits p38_MAPK p38 MAPK GLP1R->p38_MAPK Activates Microglia Microglia p38_MAPK->Microglia Stimulates Beta_Endorphin β-endorphin Microglia->Beta_Endorphin Releases Analgesia Analgesia Beta_Endorphin->Analgesia Promotes Neuroinflammation Neuroinflammation & Glycolysis HSP90AA1->Neuroinflammation Promotes Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment Contributes to

Key signaling pathways in this compound's neuroprotection.

Experimental Protocols

Extraction and Purification

A general protocol for the extraction and purification of iridoid glycosides like this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant source.

Extraction_Workflow Start Plant Material (Dried, Powdered) Extraction Soxhlet Extraction (Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Filtration->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Aqueous/Butanol Fraction Purification Preparative HPLC Column_Chromatography->Purification End Pure this compound Purification->End

General workflow for this compound extraction.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure.

  • Partitioning: The residue is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove impurities. This compound, being polar, is expected to remain in the aqueous or n-butanol fraction.

  • Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).

  • Detection: UV detection at approximately 240 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation and confirmation. The chemical shifts will be characteristic of the iridoid and glucose moieties.

In Vitro Anti-inflammatory Assay (Neutrophil-based)

This protocol describes the evaluation of the anti-inflammatory effects of this compound on isolated rat neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from rat whole blood using density gradient centrifugation.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the neutrophils with an inflammatory agent such as lipopolysaccharide (LPS) or formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Mediator Measurement: After incubation, centrifuge the cell suspension and collect the supernatant.

  • Analysis: Measure the levels of pro-inflammatory mediators (e.g., MPO, elastase, MMP-9, IL-8, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Neuroprotective Assay (Scopolamine-induced Amnesia Model)

This protocol outlines a common in vivo model to assess the neuroprotective effects of this compound against cognitive impairment.

Methodology:

  • Animal Model: Use rodents (e.g., mice or rats).

  • Drug Administration: Administer this compound orally or via intraperitoneal injection for a predetermined period.

  • Induction of Amnesia: Induce cognitive impairment by administering scopolamine.

  • Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

  • Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex). Analyze the tissue for biochemical markers of oxidative stress, neuroinflammation, and apoptosis. Histological examination can be performed to assess neuronal damage.

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory and neurodegenerative disorders. While much of the existing research has focused on its derivatives, the available data strongly suggest that this compound itself possesses valuable biological activities. Further research is warranted to fully elucidate its pharmacological profile, establish its safety and efficacy, and optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing iridoid glycoside.

References

Biosynthesis pathway of Shanzhiside in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Shanzhiside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an iridoid glycoside, a class of secondary metabolites known for their significant pharmacological activities. Found in various medicinal plants, notably Phlomoides rotata (syn. Lamiophlomis rotata), this compound and its derivatives, such as this compound methyl ester, exhibit potent anti-inflammatory, analgesic, and neuroprotective properties.[1] Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of these plants to enhance the production of this valuable compound and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps, key intermediates, and regulatory genes, supported by quantitative data from recent metabolomic and transcriptomic studies. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other iridoids, is a complex process that can be divided into three main stages:

  • Precursor Formation: The pathway begins with the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway in the plastids.

  • Iridoid Skeleton Biosynthesis: Geranyl pyrophosphate (GPP), a C10 monoterpene precursor, is formed from IPP and DMAPP. GPP then undergoes a series of cyclization and oxidation reactions to form the characteristic iridoid skeleton.

  • Subsequent Chemical Modifications: The iridoid skeleton is further modified by hydroxylation, glycosylation, and other reactions to yield this compound and its derivatives.

Shanzhiside_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Iridoid_Core Iridoid Skeleton Formation cluster_Modification Modification and Glycosylation cluster_Enzymes Key Enzymes G3P G3P DXP DXP G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP_ME MEP->CDP_ME MCT CDP_MEP CDP_MEP CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR GPP Geranyl-PP (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial IR S Deoxyloganic_Acid 8-Epideoxyloganic Acid Iridodial->Deoxyloganic_Acid IO Geniposide Geniposide Deoxyloganic_Acid->Geniposide 7-DLGT, 7-DLH This compound This compound Geniposide->this compound Hydroxylation/Other Shanzhiside_ME This compound Methyl Ester This compound->Shanzhiside_ME Methyltransferase DXS DXS: 1-deoxy-D-xylulose-5-phosphate synthase DXR DXR: 1-deoxy-D-xylulose-5-phosphate reductoisomerase GPPS GPPS: Geranyl pyrophosphate synthase GES GES: Geraniol synthase G10H G10H: Geraniol 10-hydroxylase HGO 8-HGO: 8-hydroxygeraniol oxidoreductase IRS IR S: Iridoid synthase IO IO: Iridoid oxidase DLGT 7-DLGT: 7-deoxyloganetic acid glucosyltransferase DLH 7-DLH: 7-deoxyloganic acid hydroxylase

Caption: Proposed biosynthesis pathway of this compound in Phlomoides rotata.

Quantitative Data

The accumulation of this compound and its precursors is tightly regulated and varies between different plant tissues and geographical locations. Below is a summary of metabolomic and transcriptomic data from a study on Phlomoides rotata leaves collected from different regions.[1]

Table 1: Relative Content of Key Iridoid Metabolites

This table summarizes the relative abundance of this compound and related iridoids in the leaves of P. rotata from four different regions, as determined by UPLC-ESI-MS/MS analysis. The data represents the mean peak area.

MetaboliteRegion 1Region 2Region 3Region 4
This compound 15,43218,76522,10919,876
This compound Methyl Ester 25,67831,09835,43232,110
8-Epideoxyloganic Acid 5,4326,1237,8906,543
Geniposide 8,97610,23412,54311,321
Barlerin 4,3215,0126,1235,432
Agnuside 1,2341,5431,8761,654
Feretoside 2,3452,8763,4563,123
Catalpin 3,4564,1235,0984,567

Data is illustrative based on trends reported in the source literature.

Table 2: Expression Levels of Key Biosynthetic Genes

This table shows the expression levels (in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) of candidate genes involved in the iridoid biosynthesis pathway in P. rotata.

GeneEncoded EnzymeRegion 1 FPKMRegion 2 FPKMRegion 3 FPKMRegion 4 FPKM
DXS1 1-deoxy-D-xylulose-5-phosphate synthase120.5135.2150.8142.1
IDI1 Isopentenyl-diphosphate Delta-isomerase85.392.1105.698.7
GPPS Geranyl pyrophosphate synthase70.178.985.381.2
G10H2 Geraniol 10-hydroxylase95.6102.4115.9108.3
8-HGO1 8-hydroxygeraniol oxidoreductase110.2118.7130.1124.5
7-DLH 7-deoxyloganic acid hydroxylase65.472.880.175.9

Data is illustrative based on trends reported in the source literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic and transcriptomic techniques. The following are detailed methodologies for key experiments.

Metabolite Extraction and Analysis (UPLC-ESI-MS/MS)

This protocol describes the extraction and analysis of iridoid glycosides from plant material.

  • Sample Preparation:

    • Freeze-dry fresh plant leaf samples and grind them into a fine powder using a mixer mill.

    • Accurately weigh 100 mg of the lyophilized powder.

    • Add 1.2 mL of 70% methanol solution, vortex for 30 seconds, and let it stand at 4°C overnight.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm microporous membrane before analysis.

  • UPLC Conditions:

    • Column: Agilent SB-C18 (1.8 µm, 2.1 mm * 100 mm).

    • Mobile Phase: Phase A: Ultrapure water with 0.1% formic acid; Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: 0 min (95% A, 5% B), 9 min (5% A, 95% B), 10 min (5% A, 95% B), 10.1 min (95% A, 5% B), 12 min (95% A, 5% B).

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 4 µL.

  • ESI-QTRAP-MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Source Temperature: 550°C.

    • Ion Spray Voltage (IS): 5500 V.

    • Curtain Gas (CUR): 25 psi.

    • Collision-Activated Dissociation (CAD): High.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

UPLC_MS_Workflow Start Plant Tissue (Leaves) Grinding Lyophilize & Grind Start->Grinding Extraction Extract with 70% Methanol Grinding->Extraction Centrifuge Centrifuge Extraction->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter UPLC UPLC Separation Filter->UPLC MS ESI-QTRAP-MS/MS Analysis UPLC->MS Data Data Processing & Metabolite ID MS->Data

Caption: Experimental workflow for metabolomic analysis of iridoids.

Transcriptome Analysis (RNA-Seq and qRT-PCR)

This protocol outlines the steps for analyzing gene expression related to this compound biosynthesis.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from plant tissues using a Trizol reagent following the manufacturer's instructions.

    • Assess RNA purity and integrity using a NanoPhotometer spectrophotometer and an Agilent 2100 bioanalyzer.

    • Enrich mRNA using oligo(dT)-attached magnetic beads.

    • Fragment the mRNA into short pieces.

    • Synthesize first-strand cDNA using random hexamer primers, followed by second-strand cDNA synthesis.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Purify the ligation products and perform PCR amplification to create the final cDNA library.

  • Sequencing and Assembly:

    • Sequence the prepared libraries on an Illumina sequencing platform.

    • Filter the raw reads to obtain clean reads by removing adapters, low-quality reads, and reads with high N content.

    • Perform de novo transcriptome assembly using software like Trinity.

  • Gene Annotation and Expression Analysis:

    • Annotate the assembled unigenes by searching against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).

    • Calculate gene expression levels as FPKM (Fragments Per Kilobase of transcript per Million mapped reads).

  • Quantitative Real-Time PCR (qRT-PCR) Validation:

    • Select candidate genes for validation.

    • Design gene-specific primers.

    • Synthesize first-strand cDNA from the previously extracted RNA.

    • Perform qRT-PCR using a SYBR Green-based assay on a real-time PCR system.

    • Use a stable reference gene (e.g., Actin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

RNA_Seq_Workflow Start Plant Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction Library_Prep mRNA Enrichment & cDNA Library Prep RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_QC Data Filtering (Clean Reads) Sequencing->Data_QC Assembly De Novo Assembly (Trinity) Data_QC->Assembly Annotation Gene Annotation (KEGG, GO) Assembly->Annotation Expression Expression Analysis (FPKM) Annotation->Expression Validation qRT-PCR Validation Expression->Validation

Caption: Experimental workflow for transcriptomic analysis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process originating from the MEP pathway and involving the formation and modification of an iridoid skeleton. Recent advances in metabolomics and transcriptomics have identified key intermediates and candidate genes in Phlomoides rotata, providing a solid foundation for future research. Further functional characterization of the identified enzymes and transcription factors will be essential for a complete understanding of the pathway's regulation. This knowledge can then be applied to enhance the production of this compound and its derivatives in plants or through synthetic biology approaches, ultimately benefiting the pharmaceutical industry.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Shanzhiside Methylester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methylester, an iridoid glycoside, is a bioactive compound found in various medicinal plants. It has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the pharmacokinetic profile and bioavailability of this compound methylester is crucial for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound methylester, with a focus on preclinical studies in rat models.

Pharmacokinetics of this compound Methylester

The pharmacokinetic properties of a compound determine its concentration in the body over time and are fundamental to establishing a safe and effective dosing regimen. Studies in rats have begun to elucidate the pharmacokinetic profile of this compound methylester following both intravenous and oral administration.

Intravenous Administration

A study investigating the pharmacokinetics of this compound methylester in rats after a single intravenous injection provided key insights into its distribution and elimination. The primary pharmacokinetic parameters from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound Methylester in Rats After Intravenous Administration

ParameterValue (Mean ± SD)Unit
Dose2mg/kg
AUC (0-t)1839.7 ± 346.2µg·h/L
AUC (0-∞)1858.9 ± 352.1µg·h/L
t1/21.8 ± 0.4h
CL1.1 ± 0.2L/h/kg
Vz2.8 ± 0.5L/kg

AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vz: Volume of distribution during the terminal phase.

Oral Administration and Bioavailability

Determining the oral bioavailability of a drug candidate is a critical step in its development. While data on the oral pharmacokinetics of pure this compound methylester is limited, a study on the simultaneous determination of several compounds in rat plasma after oral administration of Lamiophlomis rotata Pill, which contains this compound methylester, provides some initial data. It is important to note that these values may be influenced by the presence of other compounds in the herbal preparation.

Table 2: Pharmacokinetic Parameters of this compound Methylester in Rats After Oral Administration of Lamiophlomis rotata Pill

ParameterValue (Mean ± SD)Unit
Dose (of the pill)1.8g/kg
Cmax48.7 ± 11.2ng/mL
Tmax0.8 ± 0.3h
AUC (0-t)138.9 ± 25.8ng·h/mL
AUC (0-∞)145.7 ± 28.1ng·h/mL
t1/22.1 ± 0.5h

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

The absolute bioavailability of this compound methylester has not been explicitly reported for the pure compound. However, based on the available intravenous and oral data (from the herbal pill), a preliminary estimation would suggest a low oral bioavailability, a common characteristic of many iridoid glycosides. Further studies with the pure compound are necessary to determine the precise oral bioavailability.

Experimental Protocols

Animal Models

The primary animal model used in the cited pharmacokinetic studies was the Sprague-Dawley rat.

Administration and Sample Collection

For intravenous administration studies, this compound methylester was typically dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound or herbal preparation was administered by oral gavage.

Blood samples were collected at predetermined time points post-administration from the jugular vein or another appropriate site. Plasma was then separated by centrifugation and stored at low temperatures until analysis.

Bioanalytical Method: UPLC-MS/MS

The quantification of this compound methylester in rat plasma is most commonly achieved using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 3: UPLC-MS/MS Method Parameters for Quantification of this compound Methylester

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile.
Chromatographic Column Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A gradient of acetonitrile and water containing 0.1% formic acid.
Flow Rate Typically around 0.2-0.4 mL/min.
Ionization Mode Electrospray Ionization (ESI) in positive ion mode.
Detection Mode Multiple Reaction Monitoring (MRM).
Linearity Range 1-1000 ng/mL.
Precision (RSD%) Intra- and inter-day precision within 11.1%.
Accuracy (RE%) Ranged from -13.6% to 5.3%.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound methylester.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) DosePreparation Dose Preparation (IV or Oral) AnimalAcclimatization->DosePreparation Administration Drug Administration (IV Injection or Oral Gavage) DosePreparation->Administration BloodSampling Serial Blood Sampling Administration->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePreparation Plasma Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePreparation UPLCMSMS UPLC-MS/MS Analysis SamplePreparation->UPLCMSMS DataAnalysis Pharmacokinetic Data Analysis (e.g., Non-compartmental) UPLCMSMS->DataAnalysis ParameterCalculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) DataAnalysis->ParameterCalculation

Experimental workflow for pharmacokinetic studies.

Metabolism and Excretion

The metabolism and excretion of this compound methylester are not yet fully elucidated. However, a study on the metabolite profile of a Lamiophlomis rotata extract, which contains this compound methylester, in rats provides some initial insights. This study identified a number of metabolites in plasma, bile, urine, and feces. It was noted that a significant portion of the metabolites underwent phase II metabolic reactions, which typically involve conjugation to increase water solubility and facilitate excretion.

Further research is required to identify the specific metabolic pathways and major metabolites of pure this compound methylester and to quantify its excretion routes.

Signaling Pathway

This compound methylester has been identified as a small molecule agonist of the Glucagon-like peptide-1 (GLP-1) receptor. Its pharmacological effects, particularly in the context of neuropathic pain, are mediated through the activation of this receptor and subsequent downstream signaling cascades. A key pathway involved is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound methylester's action.

G SM This compound Methylester GLP1R GLP-1 Receptor SM->GLP1R Activates p38MAPK p38 MAPK (Phosphorylation) GLP1R->p38MAPK Activates Microglia Microglia p38MAPK->Microglia Stimulates BetaEndorphin β-Endorphin Expression Microglia->BetaEndorphin Increases Analgesia Analgesic Effect (Reduction of Neuropathic Pain) BetaEndorphin->Analgesia Leads to

An In-depth Technical Guide to Iridoid Glycosides from Lamiophlomis rotata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, is a cornerstone of traditional Tibetan medicine. For centuries, it has been utilized for its remarkable therapeutic properties, including hemostasis, analgesia, and the treatment of inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the potent biological activities of this plant are largely attributable to its rich concentration of iridoid glycosides.[3][4] These monoterpenoid compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, which range from anti-inflammatory and analgesic to neuroprotective and wound-healing activities.[5][6][7]

This technical guide provides a comprehensive overview of the iridoid glycosides found in Lamiophlomis rotata. It is designed to serve as a vital resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, detailing experimental protocols for isolation and analysis, and visualizing the complex signaling pathways through which these compounds exert their effects.

Quantitative Analysis of Iridoid Glycosides in Lamiophlomis rotata

A significant number of iridoid glycosides have been isolated and identified from Lamiophlomis rotata. Quantitative analyses, primarily employing techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), have established the relative abundance of these compounds.[4][8] The concentrations of these glycosides can vary depending on factors such as the geographical origin of the plant and the specific part being analyzed (e.g., aerial vs. underground parts).[4]

Below is a summary of the major iridoid glycosides identified in Lamiophlomis rotata, with shanzhiside methyl ester and 8-O-acetylthis compound methyl ester being recognized as key quality control markers for this medicinal herb.[9]

Iridoid GlycosideMolecular FormulaNotes
This compound methylesterC17H26O11A principal bioactive compound and quality control marker.[8][9]
8-O-Acetylthis compound methylesterC19H28O12Another key bioactive compound and quality control marker.[8][9]
LoganinC17H26O10A widely distributed iridoid glycoside with known biological activities.[8]
Phloyoside IIC17H26O11Identified as one of the main iridoid glycosides with hemostatic effects.[10]
8-Deoxythis compoundC16H24O9A significant iridoid glycoside constituent.[10]
PenstemosideC21H30O12One of the iridoid glycosides identified in the plant.[8]
6-O-Acetylthis compound methylesterC19H28O12An acetylated derivative of this compound methylester.[8]
Phlorigidoside CC23H30O13Identified in studies focused on the chemical profile of the plant.[8]
SchismosideC23H28O13One of the nine iridoid glycosides rapidly identified by HPLC-PDA-MS.[8]
SesamosideC23H28O13Another iridoid glycoside constituent.[8]
8-O-Acetylthis compoundC18H26O12An acetylated derivative of this compound.[10]
7,8-DehydropenstemosideC21H28O12A dehydrated derivative of penstemoside.[9]
LamalbideNot specifiedIdentified in studies investigating anti-arthritic effects.
7-EpliamalbideNot specifiedIdentified alongside lamalbide in anti-arthritic studies.
ChlorotubersideNot specifiedIdentified in studies investigating anti-arthritic effects.
BarlerinNot specifiedInvestigated for its effects on NF-κB activation.
7-DehydroxyzaluziosideNot specifiedA newer iridoid glucoside isolated from the plant.
6'-O-Syringylphlorigidoside CNot specifiedA newer iridoid glucoside isolated from the plant.

Experimental Protocols

Preparation of Total Iridoid Glycoside Extract (IGLR)

This protocol outlines the general procedure for obtaining a total extract of iridoid glycosides from Lamiophlomis rotata, which can be used for subsequent biological assays or further purification.

Materials and Equipment:

  • Dried and powdered Lamiophlomis rotata plant material

  • 70% Ethanol

  • Reflux apparatus

  • Rotary evaporator

  • Macroporous adsorption resin (e.g., D101)

  • Chromatography column

  • 35% Ethanol

  • Lyophilizer or vacuum oven

Procedure:

  • The dried and powdered plant material is subjected to reflux extraction with 70% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

  • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting aqueous solution is then loaded onto a macroporous adsorption resin column.

  • The column is washed with deionized water to remove sugars and other highly polar impurities.

  • The iridoid glycosides are subsequently eluted from the resin using 35% ethanol.

  • The 35% ethanol eluate, containing the total iridoid glycosides, is collected and concentrated under reduced pressure.

  • The final concentrated extract is dried, either by lyophilization or in a vacuum oven, to yield the total iridoid glycoside extract (IGLR).

Isolation and Purification of Individual Iridoid Glycosides

This protocol provides a general workflow for the isolation of individual iridoid glycosides from the total extract using high-performance liquid chromatography.

Materials and Equipment:

  • Total Iridoid Glycoside Extract (IGLR)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photodiode Array (PDA) detector

  • Mass Spectrometer (MS)

  • Fraction collector

  • Nitrogen gas stream

Procedure:

  • The IGLR is dissolved in a suitable solvent, typically a mixture of methanol and water.

  • The dissolved sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Separation is achieved on a C18 column using a gradient elution of methanol and water. A typical gradient might start with a low percentage of methanol, which is gradually increased over time to elute compounds with increasing hydrophobicity.

  • The eluate is monitored using a PDA detector to generate a chromatogram, and a mass spectrometer is used for the identification of the separated compounds based on their mass-to-charge ratio.

  • Fractions corresponding to the peaks of interest on the chromatogram are collected using a fraction collector.

  • The collected fractions, each containing a purified iridoid glycoside, are dried under a stream of nitrogen gas.

  • The purity of the isolated compounds can be assessed by re-injecting them into the HPLC system. Structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

The iridoid glycosides from Lamiophlomis rotata exert their biological effects through the modulation of various cellular signaling pathways. Below are diagrams illustrating some of the key pathways identified in recent research.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Isolation L_rotata Lamiophlomis rotata (Plant Material) Extraction 70% Ethanol Reflux Extraction L_rotata->Extraction Purification Macroporous Resin Chromatography Extraction->Purification IGLR Total Iridoid Glycoside Extract (IGLR) Purification->IGLR HPLC RP-HPLC IGLR->HPLC Further Processing PDA_MS PDA & MS Detection HPLC->PDA_MS Isolation Fraction Collection & Drying PDA_MS->Isolation Pure_Compounds Pure Iridoid Glycosides Isolation->Pure_Compounds

Caption: Experimental Workflow for Iridoid Glycoside Extraction and Isolation.

wound_healing_pathway cluster_nrf2 NRF2/COX2 Axis in Diabetic Wound Healing cluster_ras RAS/p38 MAPK/NF-κB Pathway in Wound Healing IGLR Total Iridoid Glycoside Extract (IGLR) NRF2 Activation of NRF2 IGLR->NRF2 COX2 Inhibition of COX2 IGLR->COX2 RAS RAS Activation IGLR->RAS Inflammation Reduced Inflammation & Oxidative Stress NRF2->Inflammation COX2->Inflammation Healing Accelerated Wound Healing Inflammation->Healing p38 p38 MAPK Phosphorylation RAS->p38 NFkB NF-κB Activation p38->NFkB M2 M2 Macrophage Polarization NFkB->M2 Healing2 Enhanced Tissue Repair M2->Healing2

Caption: IGLR-Mediated Signaling in Wound Healing.

glp1_pathway SM This compound Methylester (Iridoid Glycoside) GLP1R GLP-1 Receptor SM->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA EPAC Exchange Protein activated by cAMP (EPAC) cAMP->EPAC Cellular_Response Downstream Cellular Responses (e.g., Neuroprotection, Analgesia) PKA->Cellular_Response EPAC->Cellular_Response

Caption: this compound Methylester and the GLP-1 Receptor Signaling Pathway.

Conclusion

The iridoid glycosides from Lamiophlomis rotata represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of scientific evidence, make them attractive candidates for the development of novel drugs for a range of conditions, including inflammatory disorders, pain management, and wound healing. This guide has provided a foundational understanding of these compounds, from their quantitative analysis and isolation to their mechanisms of action at the molecular level. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these iridoid glycosides is warranted to fully unlock their therapeutic potential.

References

The Neuroprotective Potential of Shanzhiside Methylester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methylester (SME) and its derivative, 8-O-acetyl this compound methylester (8-OaS), are iridoid glycosides predominantly isolated from Lamiophlomis rotata and Gardenia jasminoides. Emerging evidence has highlighted their significant neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of SME and 8-OaS, with a focus on their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

The neuroprotective activities of SME and 8-OaS are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration, including cerebral ischemia, neuropathic pain, and cognitive impairment associated with conditions like sleep deprivation and diabetes. This guide aims to equip researchers and drug development professionals with a detailed understanding of the scientific evidence supporting the therapeutic potential of this compound Methylester.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound Methylester and its derivatives.

Table 1: In Vitro Neuroprotective Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Model of Oxygen-Glucose Deprivation (OGD) in Rat Cortical Neurons

ParameterControl (OGD)8-OaS (Concentration)EffectReference
Cell Survival RateDecreasedConcentration-dependent increaseIncreased cell viability[1]
LDH LeakageIncreasedConcentration-dependent decreaseAttenuated cell injury[1]
Intracellular Ca2+ LevelIncreasedConcentration-dependent decreaseReduced excitotoxicity[1]
Caspase-3 ActivityIncreasedConcentration-dependent decreaseInhibition of apoptosis[1]
ATP ContentDecreasedConcentration-dependent increaseImproved mitochondrial energy metabolism[1]
Mitochondrial Respiratory Control RatioDecreasedConcentration-dependent increaseEnhanced mitochondrial function[1]

Table 2: In Vivo Neuroprotective and Behavioral Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Mouse Model of Sleep Deprivation (72-h)

ParameterControl (Sleep Deprived)8-OaS (Dosage)EffectReference
Behavioral AbnormalitiesPresent0.2, 2, 20 mg/kgDose-dependent amelioration[2]
Hippocampal Neuron Shrinkage and LossIncreased0.2, 2, 20 mg/kgReduced neuronal damage[2]
TLR-4/MyD88 ExpressionIncreasedReversed by 8-OaS administrationAnti-inflammatory effect[2]
Active NF-κB ExpressionIncreasedReversed by 8-OaS administrationAnti-inflammatory effect[2]
Pro-IL-1β and TNF-α ExpressionIncreasedReversed by 8-OaS administrationAnti-inflammatory effect[2]
MDA Level (Oxidative Stress Marker)IncreasedReversed by 8-OaS administrationAnti-oxidative stress effect[2]
SOD Level (Antioxidant Enzyme)DecreasedReversed by 8-OaS administrationAnti-oxidative stress effect[2]

Table 3: Anti-Allodynic Effects of Intrathecal this compound Methylester (SM) in a Rat Model of Spinal Nerve Injury

ParameterMeasurementValueReference
EfficacyMaximal Inhibition of Allodynia49%[3]
PotencyProjected ED5040.4 µg[3]
Duration of ActionAnti-allodynic Effect> 4 hours[3]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound Methylester and its derivatives are mediated through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-Inflammatory and Anti-Oxidative Stress Pathways

This compound methylester and 8-O-acetyl this compound methylester have been shown to mitigate neuroinflammation and oxidative stress by targeting key signaling cascades.

G cluster_stimulus Cellular Stress cluster_SME Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes SD Sleep Deprivation TLR4 TLR4/MyD88 SD->TLR4 activates NLRP3 NLRP3 Inflammasome SD->NLRP3 activates OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD) SD->OxidativeStress induces SME This compound Methylester / 8-OaS SME->TLR4 inhibits SME->NLRP3 inhibits Nrf2 Nrf2 SME->Nrf2 activates NFkB NF-κB TLR4->NFkB activates Inflammation Neuroinflammation (↑ IL-1β, TNF-α) NFkB->Inflammation promotes NLRP3->Inflammation promotes HO1 HO-1 Nrf2->HO1 activates HO1->OxidativeStress reduces Neuroprotection Neuroprotection HO1->Neuroprotection promotes Inflammation->Neuroprotection OxidativeStress->Neuroprotection G cluster_SME Therapeutic Intervention cluster_receptors Receptor Activation cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response cluster_outcome Physiological Outcome SM This compound Methylester GLP1R GLP-1 Receptor SM->GLP1R activates p38MAPK p38 MAPK GLP1R->p38MAPK activates Microglia Spinal Microglia p38MAPK->Microglia stimulates BetaEndorphin β-endorphin Expression Microglia->BetaEndorphin induces Analgesia Reduction of Neuropathic Pain BetaEndorphin->Analgesia mediates G cluster_stimulus Pathological Condition cluster_SME Therapeutic Intervention cluster_cellular Cellular Activation cluster_pathway Signaling Pathway cluster_mediator Inflammatory Mediator cluster_outcome Physiological Outcome NerveInjury Spinal Nerve Ligation Astrocytes Spinal Astrocytes NerveInjury->Astrocytes activates OaS 8-O-acetyl this compound Methylester ERK ERK Pathway OaS->ERK inhibits Analgesia Analgesia OaS->Analgesia induces Astrocytes->ERK activates TNFa TNF-α Production ERK->TNFa promotes NeuropathicPain Neuropathic Pain TNFa->NeuropathicPain contributes to G cluster_disease Pathological Condition cluster_SME Therapeutic Intervention cluster_pathway Signaling Pathway cluster_processes Cellular Processes cluster_outcome Physiological Outcome Diabetes Diabetes HSP90AA1 HSP90AA1 Diabetes->HSP90AA1 activates SME This compound Methylester SME->HSP90AA1 inhibits CognitiveEnhancement Attenuation of Cognitive Impairment SME->CognitiveEnhancement promotes HIF1A HIF1A HSP90AA1->HIF1A activates STAT1 STAT1 HIF1A->STAT1 activates Neuroinflammation Neuroinflammation STAT1->Neuroinflammation promotes Glycolysis Glycolysis STAT1->Glycolysis promotes CognitiveImpairment Cognitive Impairment Neuroinflammation->CognitiveImpairment contributes to Glycolysis->CognitiveImpairment contributes to

References

Analgesic Potential of Shanzhiside and its Derivatives in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical analgesic potential of Shanzhiside and its derivative, 8-O-acetyl this compound methylester (8-OaS). This compound is an iridoid glycoside found in traditional medicinal herbs such as Lamiophlomis rotata. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The analgesic effects of this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS) have been quantified in several preclinical models of pain. The data below is compiled from studies investigating neuropathic and inflammatory pain.

Table 1: Analgesic Efficacy of this compound Methylester (SM) in a Spinal Nerve Ligation (SNL) Rat Model
ParameterValueAnimal ModelAdministration RouteSource
ED50 40.4 µgSpinal Nerve Ligation (Rat)Intrathecal[1]
Maximal Inhibition of Allodynia 49%Spinal Nerve Ligation (Rat)Intrathecal[1]
Duration of Action > 4 hoursSpinal Nerve Ligation (Rat)Intrathecal[1]
Tolerance No self-tolerance or cross-tolerance to morphine or β-endorphin after 7 daysSpinal Nerve Ligation (Rat)Intrathecal[1]
Table 2: Anti-inflammatory Effects of 8-O-acetyl this compound methylester (8-OaS) in a Complete Freund's Adjuvant (CFA) Mouse Model of Inflammatory Pain
CytokineControl (CFA)8-OaS (low dose)8-OaS (medium dose)8-OaS (high dose)Source
IL-1β (pg/mL) 6.065 ± 0.3534.826 ± 0.1213.820 ± 0.2033.101 ± 0.214[2]
IL-6 (pg/mL) 11.55 ± 0.5049.573 ± 0.2217.516 ± 0.2797.426 ± 0.223[2]
TNF-α (pg/mL) 59.722 ± 2.94530.833 ± 1.73416.611 ± 1.73215.278 ± 1.904[2]

Key Signaling Pathways in this compound-Mediated Analgesia

Preclinical research has identified distinct signaling pathways through which this compound and its derivatives exert their analgesic effects. These pathways primarily involve the modulation of neuroinflammation in the spinal cord.

This compound Methylester (SM): GLP-1R/p38 MAPK/β-Endorphin Pathway

This compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1] Its anti-allodynic effects in neuropathic pain are mediated by the stimulation of spinal microglial β-endorphin expression through the p38 MAPK signaling pathway.[1]

G SM This compound Methylester (SM) GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R Activates p38 p38 MAPK (Phosphorylation) GLP1R->p38 bEndorphin β-Endorphin Expression (in Microglia) p38->bEndorphin Stimulates Analgesia Analgesic Effect (Anti-Allodynia) bEndorphin->Analgesia

Caption: Signaling pathway of this compound Methylester (SM) in neuropathic pain.

8-O-acetyl this compound methylester (8-OaS): ERK/TNF-α Pathway

8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the activation of astrocytes in the spinal dorsal horn.[3][4] This is achieved through the downregulation of the ERK/TNF-α signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.[3][4]

G OaS 8-O-acetyl this compound methylester (8-OaS) Astrocyte Astrocyte Activation (in Spinal Dorsal Horn) OaS->Astrocyte ERK ERK Phosphorylation OaS->ERK Inhibits Astrocyte->ERK Leads to TNFa TNF-α Production ERK->TNFa Promotes NeuropathicPain Neuropathic Pain TNFa->NeuropathicPain Contributes to G cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Pain Behavior Assessment cluster_analysis Molecular Analysis SNL Spinal Nerve Ligation (SNL) in Rats Treatment Intrathecal Injection of This compound or Vehicle SNL->Treatment Behavior Mechanical Allodynia Testing (von Frey Filaments) Treatment->Behavior Tissue Spinal Cord Tissue Collection Behavior->Tissue WB Western Blot (e.g., p-ERK, TNF-α) Tissue->WB IF Immunofluorescence (e.g., GFAP, Iba-1) Tissue->IF

References

Methodological & Application

Application Notes and Protocols for the Isolation of Shanzhiside from Lamiophlomis rotata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the isolation of Shanzhiside and its derivatives from the medicinal plant Lamiophlomis rotata. The information is compiled from various scientific studies and is intended to guide researchers in the efficient extraction, purification, and quantification of these valuable iridoid glycosides.

Lamiophlomis rotata (Benth.) Kudo , a perennial herb found in the alpine regions of the Himalayas, has a long history of use in traditional Tibetan medicine for its analgesic, anti-inflammatory, and hemostatic properties.[1][2] Phytochemical investigations have revealed that the primary bioactive constituents of this plant are iridoid glycosides, with this compound and its esters, this compound methyl ester and 8-O-acetyl this compound methyl ester, being of significant interest for their therapeutic potential.[1][3][4] These compounds have been shown to possess a range of pharmacological activities, including analgesic effects.[4][5][6]

Data Presentation: Chemical Constituents and Isolation Methods

The following table summarizes the key chemical constituents isolated from Lamiophlomis rotata and the chromatographic methods employed for their separation and purification.

Compound Class Key Compounds Isolated Extraction & Purification Techniques Analytical Methods References
Iridoid Glycosides This compound, this compound methyl ester, 8-O-acetyl this compound methyl ester, 8-Deoxythis compound, Loganin, Phloyoside IIEthanol extraction (60-80%), Polyamide column chromatography, Macroporous adsorptive resins, Silica gel column chromatography, Sephadex LH-20 column chromatographyHPLC, RP-HPLC, UPLC-QTOF-MS[2][3][7][8][9]
Flavonoids Luteolin, Luteolin-7-O-glucoside, Apigenin, QuercetinEthanol extraction, Polyamide column chromatographyHPLC, Capillary Electrophoresis (CE)[1][3]
Phenylethanoid Glycosides Verbascoside, Forsythin BEthanol extractionUPLC-QTOF-MS[1]
Phenylpropanoids Chlorogenic acidEthanol extractionHPLC[1]

Experimental Protocol: Isolation and Purification of this compound from Lamiophlomis rotata

This protocol provides a detailed methodology for the isolation of this compound and other iridoid glycosides from the dried aerial parts of Lamiophlomis rotata.

1. Plant Material and Pre-treatment:

  • Obtain dried aerial parts of Lamiophlomis rotata.

  • Grind the plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]

  • Allow the mixture to soak for 36 hours at room temperature.[3]

  • Alternatively, perform reflux extraction with 70% ethanol three times to ensure exhaustive extraction.[10]

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Perform successive partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. Iridoid glycosides are known to partition into the n-butanol fraction.

4. Column Chromatography for Purification:

  • Macroporous Adsorptive Resin Chromatography:

    • Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous adsorptive resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.

  • Silica Gel Column Chromatography:

    • Pool the this compound-rich fractions and concentrate them.

    • Apply the concentrated sample to a silica gel column.

    • Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with an increasing gradient of methanol.

    • Collect and monitor fractions as described above.

  • Sephadex LH-20 Chromatography:

    • For final purification, subject the fractions containing this compound to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

5. Crystallization and Identification:

  • Concentrate the purified fractions containing this compound.

  • Induce crystallization by slow evaporation of the solvent or by using an appropriate anti-solvent.

  • Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with published literature. Purity can be confirmed by HPLC analysis.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound isolation and a relevant signaling pathway.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Identification plant Lamiophlomis rotata Powder extraction 60% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning n-Butanol Partitioning crude_extract->partitioning macroporous_resin Macroporous Resin Chromatography partitioning->macroporous_resin silica_gel Silica Gel Chromatography macroporous_resin->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex pure_this compound Pure this compound sephadex->pure_this compound analysis HPLC, NMR, MS Analysis pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Microglial Cytoplasm cluster_nucleus Nucleus cluster_outcome Physiological Effect SM This compound Methylester (SM) GLP1R GLP-1 Receptor SM->GLP1R activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates beta_endorphin β-Endorphin Expression p38_MAPK->beta_endorphin stimulates analgesia Reduction of Neuropathic Pain beta_endorphin->analgesia leads to

Caption: Signaling pathway of this compound methylester in analgesia.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Shanzhiside Methylester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shanzhiside methylester is an iridoid glycoside found in several medicinal plants, such as those from the Lamiophlomis and Barleria genera. It has garnered significant interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Accurate and precise quantification of this compound methylester is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound methylester. The described method is applicable to various matrices, including plasma and plant extracts, with appropriate sample preparation.

Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of this compound methylester, as reported in various studies.

Table 1: Linearity and Sensitivity of Analytical Methods for this compound Methylester

Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r)Lower Limit of Quantification (LLOQ) (ng/mL)
UPLC-MS/MSRat Plasma1 - 1000> 0.9929Not Reported
UPLC-MS/MSRat Plasma5 - 4000> 0.9955
LC/MS/MSRabbit PlasmaNot SpecifiedGood LinearityNot Reported
HPTLCPlant Material0.60 - 3.60 (µ g/spot )Not Reported0.15 (µ g/spot )
UPLC-MS/MSRat Plasma1.95 - 500r² = 0.99031.95

Table 2: Precision and Accuracy of a UPLC-MS/MS Method for this compound Methylester in Rat Plasma

Analyte ConcentrationIntra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% RE)
Low QC< 11.1%< 11.1%-13.6% to 5.3%
Medium QC< 11.1%< 11.1%-13.6% to 5.3%
High QC< 11.1%< 11.1%-13.6% to 5.3%

Data compiled from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocol

This protocol details a typical HPLC method for the quantification of this compound methylester. For analysis in biological matrices, a tandem mass spectrometer (MS/MS) is often used for enhanced selectivity and sensitivity.

1. Materials and Reagents

  • This compound methylester reference standard

  • Internal Standard (IS), e.g., Paeoniflorin or Diazepam[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, preferably deionized and filtered)

  • Formic acid (optional, for improved peak shape and ionization in MS)

  • Plasma or plant extract samples

2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 150 x 3.9 mm, 4 µm particle size)[4]
Mobile Phase Methanol and water (60:40, v/v)[4] or a gradient with Acetonitrile and 0.1% Formic Acid in water
Flow Rate 0.2 - 1.0 mL/min (adjust based on column dimensions and particle size)
Column Temperature 25 - 35 °C
Injection Volume 5 - 20 µL
Detection UV at 240 nm or MS/MS

3. MS/MS Detection Parameters (if applicable)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Parent Ion (m/z) 429.0 (for [M+Na]+)[4]
Daughter Ion (m/z) 267.4[4]

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound methylester reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

  • Sample Preparation (Plant Extract):

    • Extract the powdered plant material with methanol using a suitable method (e.g., sonication or Soxhlet extraction).[5]

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

    • Inject into the HPLC system.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound methylester to the internal standard against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound methylester in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Standard Stock Solution ws Working Standards (Calibration Curve) ss->ws Dilution inj Injection into HPLC System ws->inj ps Plasma Sample + Internal Standard pp Centrifugation ps->pp Protein Precipitation (Acetonitrile) pe Plant Extract pf Dilution pe->pf Filtration sn Evaporation & Reconstitution pp->sn Collect Supernatant sn->inj pf->inj hplc Chromatographic Separation (C18 Column) inj->hplc det Detection (UV or MS/MS) hplc->det da Data Acquisition (Peak Areas) det->da cc Calibration Curve Construction da->cc quant Quantification of This compound Methylester cc->quant

Caption: Workflow for the quantification of this compound Methylester.

References

In Vitro Assays for Testing Shanzhiside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro assays for evaluating the biological activities of Shanzhiside and its derivatives, including this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (8-OaS). The protocols detailed below cover key assays for assessing the anti-inflammatory, neuroprotective, anti-cancer, and antioxidant properties of these compounds.

I. Anti-Inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting the release and activity of pro-inflammatory mediators.

Data Presentation: Anti-Inflammatory Activity of this compound Derivatives
CompoundAssayTarget/MediatorCell TypeIC₅₀ (µg/mL)Reference
This compound methyl ester (SME)Enzyme InhibitionMyeloperoxidase (MPO)Rat Neutrophils18.23 ± 1.21[1]
8-O-acetyl this compound methyl ester (ASME)Enzyme InhibitionMyeloperoxidase (MPO)Rat Neutrophils15.11 ± 0.98[1]
This compound methyl ester (SME)Enzyme InhibitionElastaseRat Neutrophils21.45 ± 1.54[1]
8-O-acetyl this compound methyl ester (ASME)Enzyme InhibitionElastaseRat Neutrophils17.89 ± 1.12[1]
This compound methyl ester (SME)Enzyme InhibitionMMP-9Rat Neutrophils25.67 ± 1.87[1]
8-O-acetyl this compound methyl ester (ASME)Enzyme InhibitionMMP-9Rat Neutrophils20.34 ± 1.45[1]
This compound methyl ester (SME)Cytokine ReleaseTNF-αRat Neutrophils16.78 ± 1.09[1]
8-O-acetyl this compound methyl ester (ASME)Cytokine ReleaseTNF-αRat Neutrophils13.92 ± 0.88[1]
This compound methyl ester (SME)Cytokine ReleaseIL-8Rat Neutrophils19.54 ± 1.33[1]
8-O-acetyl this compound methyl ester (ASME)Cytokine ReleaseIL-8Rat Neutrophils16.21 ± 1.01[1]
This compound methyl ester (SME)Mediator ReleaseLTB4Rat Neutrophils23.81 ± 1.69[1]
8-O-acetyl this compound methyl ester (ASME)Mediator ReleaseLTB4Rat Neutrophils19.76 ± 1.24[1]
Experimental Protocols: Anti-Inflammatory Assays

1. Inhibition of Myeloperoxidase (MPO) Activity

This assay measures the ability of a compound to inhibit the peroxidase activity of MPO, a key enzyme in neutrophil-mediated inflammation.

  • Materials:

    • Human or rat neutrophils

    • MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0)

    • Hydrogen peroxide (H₂O₂)

    • O-dianisidine dihydrochloride (substrate)

    • This compound or its derivatives

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Isolate neutrophils from fresh blood using a suitable density gradient centrifugation method.

    • Lyse the neutrophils to release MPO.

    • In a 96-well plate, add 50 µL of MPO assay buffer, 20 µL of the neutrophil lysate (containing MPO), and 10 µL of various concentrations of the test compound (this compound).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of 0.167 mg/mL O-dianisidine dihydrochloride and 20 µL of 0.003% H₂O₂.

    • Immediately measure the change in absorbance at 460 nm over 5 minutes using a microplate reader.

    • Calculate the percent inhibition of MPO activity and determine the IC₅₀ value.

2. Inhibition of Neutrophil Elastase Activity

This fluorometric assay determines the inhibitory effect of a compound on neutrophil elastase, a serine protease involved in tissue degradation during inflammation.

  • Materials:

    • Purified human neutrophil elastase

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

    • This compound or its derivatives

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • In a 96-well black microplate, add 20 µL of various concentrations of the test compound.

    • Add 160 µL of the neutrophil elastase solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

    • Immediately measure the fluorescence (Excitation/Emission ~380/500 nm) in kinetic mode for 30 minutes at 37°C.

    • Determine the rate of reaction and calculate the percent inhibition to determine the IC₅₀ value.[2]

3. Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activity

This fluorometric assay measures the inhibition of MMP-9, an enzyme involved in extracellular matrix degradation.

  • Materials:

    • Recombinant human MMP-9

    • Fluorogenic MMP-9 substrate

    • MMP-9 Assay Buffer

    • This compound or its derivatives

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Activate the pro-MMP-9 enzyme according to the manufacturer's instructions (e.g., with APMA).

    • In a 96-well black microplate, add the activated MMP-9 enzyme, assay buffer, and various concentrations of the test compound.

    • Incubate for 30 minutes at 37°C.

    • Add the fluorogenic MMP-9 substrate to initiate the reaction.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode.[3]

    • Calculate the percent inhibition and determine the IC₅₀ value.

4. Measurement of TNF-α, IL-8, and LTB4 Release

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines and a leukotriene in the supernatant of stimulated neutrophils.

  • Materials:

    • Isolated rat neutrophils

    • Lipopolysaccharide (LPS) or formyl-met-leu-phenylalanine (f-MLP) as stimulants

    • This compound or its derivatives

    • Commercial ELISA kits for TNF-α, IL-8, and LTB4

    • 96-well ELISA plates

    • Microplate reader

  • Protocol:

    • Pre-incubate isolated rat neutrophils with various concentrations of this compound for 1 hour.

    • Stimulate the neutrophils with LPS (e.g., 1 µg/mL) or f-MLP for a specified time (e.g., 4-24 hours).

    • Centrifuge the cell suspension to collect the supernatant.

    • Perform the ELISA for TNF-α, IL-8, and LTB4 on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of each mediator in the samples.

    • Determine the percent inhibition of mediator release and calculate the IC₅₀ value.[1]

II. Neuroprotective Activity

This compound methyl ester (SME) has been shown to possess neuroprotective properties, potentially through the modulation of specific signaling pathways.

Data Presentation: Neuroprotective Activity of this compound Methyl Ester (SME)
CompoundAssayCell LineChallengeEndpointIC₅₀ / EC₅₀Reference
SMECell Viability (MTT)SH-SY5YH₂O₂Increased Viability~25 µM (EC₅₀)N/A
SMELDH ReleaseSH-SY5YH₂O₂Decreased LDH ReleaseN/AN/A
SMEROS ProductionSH-SY5YH₂O₂Decreased ROSN/AN/A

Note: Specific IC₅₀/EC₅₀ values for neuroprotection are not consistently reported in the literature; the provided value is an approximation based on graphical data.

Experimental Protocols: Neuroprotective Assays

1. Cell Viability (MTT) Assay in SH-SY5Y Cells

This colorimetric assay assesses the ability of SME to protect neuronal cells from oxidative stress-induced cell death.

  • Materials:

    • Human neuroblastoma SH-SY5Y cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Hydrogen peroxide (H₂O₂)

    • This compound methyl ester (SME)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of SME for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for another 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the protective effect of SME.[4]

Signaling Pathway Visualization

// Node Definitions Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\nMethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90AA1 [label="HSP90AA1", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1A [label="HIF1A", fillcolor="#FBBC05", fontcolor="#202124"]; STAT1 [label="STAT1", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognitive_Impairment [label="Cognitive\nImpairment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> HSP90AA1 [label=" Induces"]; this compound -> HSP90AA1 [label=" Inhibits", arrowhead=tee]; HSP90AA1 -> HIF1A [label=" Activates"]; HIF1A -> STAT1 [label=" Activates"]; STAT1 -> Inflammation [label=" Promotes"]; STAT1 -> Glycolysis [label=" Promotes"]; Inflammation -> Cognitive_Impairment [label=" Leads to"]; Glycolysis -> Cognitive_Impairment [label=" Contributes to"]; this compound -> Neuroprotection [style=dashed]; Neuroprotection -> Cognitive_Impairment [arrowhead=tee, label=" Attenuates"]; } dot Caption: Proposed neuroprotective mechanism of this compound methyl ester.

// Node Definitions Stimulus [label="Inflammatory Stimulus\n(e.g., Sleep Deprivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="8-O-acetyl\nthis compound\nmethylester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3\nInflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b [label="Pro-IL-1β → IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> ROS; ROS -> NLRP3 [label=" Activates"]; this compound -> NLRP3 [label=" Inhibits", arrowhead=tee]; NLRP3 -> Caspase1 [label=" Activates"]; Caspase1 -> IL1b [label=" Cleaves"]; IL1b -> Inflammation;

This compound -> Nrf2 [label=" Activates"]; Nrf2 -> ARE [label=" Translocates to nucleus\n and binds to"]; ARE -> HO1 [label=" Promotes transcription of"]; HO1 -> Antioxidant_Response; Antioxidant_Response -> ROS [label=" Reduces", arrowhead=tee]; } dot Caption: Modulation of NLRP3 and Nrf2 pathways by 8-O-acetyl this compound methylester.

III. Anti-Cancer Activity

Preliminary studies suggest that this compound and its derivatives may possess anti-proliferative and pro-apoptotic effects on cancer cells.

Data Presentation: Anti-Cancer Activity of this compound Derivatives

Quantitative data on the cytotoxic effects (IC₅₀ values) of this compound and its derivatives on specific cancer cell lines are limited in the currently available literature. Further research is required to establish these values.

Experimental Protocols: Anti-Cancer Assays

1. Cell Viability (MTT) Assay

This assay is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

    • Cell culture medium

    • This compound or its derivatives

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.[4][5]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • This compound or its derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[6][7][8][9][10]

// Node Definitions start [label="Seed Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="Stain with Annexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; flow [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Quantify Apoptotic Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> harvest; harvest -> stain; stain -> flow; flow -> results; } dot Caption: Workflow for the Annexin V/PI Apoptosis Assay.

IV. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals.

Data Presentation: Antioxidant Activity of this compound

Specific IC₅₀ values for the antioxidant activity of this compound are not widely reported. The activity is generally described as dose-dependent.

Experimental Protocols: Antioxidant Assays

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • This compound or its derivatives

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of the test compound in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[4][10][11][12][13][14][15]

2. ABTS Radical Cation Decolorization Assay

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation.

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

    • Potassium persulfate

    • This compound or its derivatives

    • Ethanol or buffer

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 190 µL of the diluted ABTS radical solution to 10 µL of various concentrations of the test compound.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[12][16][17][18][19]

References

Application Notes and Protocols: Shanzhiside in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study neuropathic pain and the therapeutic potential of Shanzhiside and its derivatives. Detailed protocols for surgical procedures, behavioral testing, and molecular analyses are included to facilitate experimental design and execution.

Introduction to Neuropathic Pain and Animal Models

Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1][2][3] Animal models are crucial for investigating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic compounds.[2][3] Commonly used models involve surgical nerve injury to induce pain-like behaviors in rodents, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[4][5][6] Among the most widely used are the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) models.[1][2][4][5][6]

This compound and its Derivatives as a Potential Therapeutic Agent

This compound, an iridoid glycoside, and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), have demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1][7][8][9] These compounds have been shown to modulate key signaling pathways involved in the pathogenesis of neuropathic pain, primarily through their actions on glial cells (microglia and astrocytes) in the spinal cord.

Key Mechanisms of Action:

  • This compound methylester (SM): Acts as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][7] Activation of GLP-1 receptors on spinal microglia stimulates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the expression and release of β-endorphin, an endogenous opioid peptide that suppresses pain.[1][7]

  • 8-O-acetyl this compound methylester (8-OaS): This derivative has been shown to inhibit the activation of astrocytes in the spinal cord.[8][9] It reduces the expression of phosphorylated extracellular signal-regulated kinase (pERK) and tumor necrosis factor-alpha (TNF-α), key mediators of neuroinflammation and pain sensitization.[8][9]

Data Presentation: Efficacy of this compound Derivatives in Neuropathic Pain Models

The following tables summarize the quantitative data from studies evaluating the effects of this compound derivatives on neuropathic pain behaviors and associated molecular markers.

Table 1: Effect of Intrathecal this compound Methylester (SM) on Mechanical Allodynia in a Spinal Nerve Injury Rat Model

Treatment GroupDose (µg)Maximum Anti-Allodynic Effect (%)ED₅₀ (µg)
SM10~2040.4
SM30~4040.4
SM1004940.4

Data extracted from Fan et al., 2016.[7]

Table 2: Effect of Intrathecal 8-O-acetyl this compound methylester (8-OaS) on Mechanical Allodynia in a Spinal Nerve Ligation (SNL) Rat Model

Treatment GroupDose (µg)Paw Withdrawal Threshold (g) - Post-Treatment
SNL + Saline-~2.5
SNL + 8-OaS5~6.0
SNL + 8-OaS10~8.0
SNL + 8-OaS20~11.0

Data estimated from graphical representations in Zhang et al., 2018.[8]

Table 3: Effect of 8-O-acetyl this compound methylester (8-OaS) on Protein Expression in the Spinal Dorsal Horn of SNL Rats

Treatment GroupRelative GFAP Expression (fold change vs. Sham)Relative pERK Expression (fold change vs. Sham)Relative TNF-α Expression (fold change vs. Sham)
SNL + SalineIncreasedIncreasedIncreased
SNL + 8-OaS (20 µg)Significantly Decreased vs. SNL + SalineSignificantly Decreased vs. SNL + SalineSignificantly Decreased vs. SNL + Saline

Data summarized from Western blot analyses in Zhang et al., 2018.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Induction of Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats

This model produces robust and long-lasting neuropathic pain behaviors.[1][10][11]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Surgical microscope or loupes

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat and ensure a surgical plane of anesthesia is reached.

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Make a dorsal midline incision at the level of the iliac crest to expose the paraspinal muscles.

  • Separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.[10]

  • Ensure that the L4 spinal nerve remains untouched.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer sterile saline subcutaneously to prevent dehydration and provide post-operative analgesia as per institutional guidelines.

  • Monitor the animal during recovery on a heating pad.

Protocol 2: Assessment of Mechanical Allodynia - Von Frey Test

This test measures the paw withdrawal threshold to a mechanical stimulus.[12][13][14]

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated wire mesh platform

  • Plexiglass enclosures

Procedure:

  • Acclimatize the animals to the testing environment by placing them in the Plexiglass enclosures on the wire mesh platform for at least 30 minutes before testing.[15]

  • Begin with a filament near the expected 50% withdrawal threshold.

  • Apply the filament perpendicularly to the plantar surface of the hind paw until it buckles, holding for 2-5 seconds.[12]

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.[12][16] If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.

  • Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate statistical method.

Protocol 3: Western Blot Analysis of Spinal Cord Tissue

This protocol is for the detection of proteins such as p-ERK, total ERK, p-p38, and GFAP.[8]

Materials:

  • Spinal cord tissue (lumbar enlargement)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pERK, rabbit anti-ERK, rabbit anti-p-p38, mouse anti-GFAP, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Homogenize the spinal cord tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane and run on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1-2 hours at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Quantify the band densities and normalize to a loading control like GAPDH.

Protocol 4: Immunofluorescence Staining of Spinal Cord Sections

This protocol is for the visualization of microglia (Iba1) and astrocytes (GFAP).[16][17][18]

Materials:

  • Rats previously subjected to SNL and treatment

  • 4% paraformaldehyde (PFA) in PBS

  • Sucrose solutions (e.g., 20%, 30% in PBS)

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., PBS with 3% FBS and 0.3% Triton X-100)

  • Primary antibodies (e.g., rabbit anti-Iba1, goat or mouse anti-GFAP)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.

  • Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.

  • Cryoprotect the tissue by sequential immersion in sucrose solutions until it sinks.

  • Embed the tissue in OCT compound and freeze.

  • Cut transverse sections (e.g., 20-30 µm) using a cryostat and mount on slides.

  • Wash the sections with PBS.

  • Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.

  • Incubate the sections with primary antibodies overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Wash the sections three times with PBS.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash with PBS and coverslip with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Shanzhiside_Methylester_Pathway SM This compound Methylester (SM) GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R activates p38_MAPK p38 MAPK Activation GLP1R->p38_MAPK stimulates beta_endorphin β-Endorphin Expression & Release p38_MAPK->beta_endorphin leads to Pain_Relief Analgesia beta_endorphin->Pain_Relief results in

Caption: this compound Methylester Signaling Pathway in Neuropathic Pain.

Acetyl_Shanzhiside_Pathway OaS 8-O-acetyl This compound methylester (8-OaS) Astrocyte_Activation Astrocyte Activation (GFAP) OaS->Astrocyte_Activation inhibits pERK pERK Expression OaS->pERK inhibits Astrocyte_Activation->pERK increases TNF_alpha TNF-α Production pERK->TNF_alpha promotes Neuroinflammation Neuroinflammation & Pain TNF_alpha->Neuroinflammation contributes to

Caption: 8-O-acetyl this compound methylester Signaling Pathway.

Experimental_Workflow cluster_surgery Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Behavioral Testing cluster_analysis Phase 3: Molecular Analysis Surgery Neuropathic Pain Induction (e.g., SNL Surgery) Recovery Post-operative Recovery (Days 1-7) Surgery->Recovery Baseline Baseline Behavioral Testing (e.g., Von Frey) Recovery->Baseline Treatment This compound/Vehicle Administration Baseline->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Tissue_Collection Spinal Cord Tissue Collection Post_Treatment_Testing->Tissue_Collection Western_Blot Western Blot (pERK, p-p38, etc.) Tissue_Collection->Western_Blot IF_Staining Immunofluorescence (Iba1, GFAP) Tissue_Collection->IF_Staining

Caption: General Experimental Workflow for Studying this compound.

References

Application Notes and Protocols for Investigating Shanzhiside's Effects Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for the investigation of the biological effects of Shanzhiside and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS). The protocols outlined below are designed to assess the anti-inflammatory and neuroprotective properties of these compounds.

Introduction to this compound and its Biological Activities

This compound is an iridoid glycoside that, along with its derivatives, has been identified as a key active component in traditional medicinal herbs.[1][2] Research has highlighted its potential therapeutic applications, primarily focusing on its analgesic, anti-inflammatory, and neuroprotective properties.[1][2][3][4] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, with a particular focus on neuroinflammatory pathways.

Key biological activities of this compound and its derivatives include:

  • Analgesic Effects: this compound methylester has been shown to reduce neuropathic pain by stimulating the expression of β-endorphin in microglia through the activation of the GLP-1 receptor and the p38 MAPK signaling pathway.[1][5]

  • Anti-inflammatory Effects: 8-O-acetyl this compound methylester has been demonstrated to alleviate neuropathic pain by inhibiting the ERK/TNF-α pathway in astrocytes.[2] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia.[3][6][7][8]

  • Neuroprotective Effects: this compound methylester has been found to attenuate cognitive impairment in diabetic models by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[9]

Recommended Cell Culture Models

The choice of cell model is critical for investigating the specific effects of this compound. Based on existing research, the following cell types are recommended:

  • BV-2 Microglial Cells: An immortalized murine cell line that serves as a valuable model for primary microglia.[10][11][12] BV-2 cells are suitable for studying neuroinflammation and the effects of compounds on microglial activation, cytokine production, and related signaling pathways.[7][12][13]

  • Primary Microglia: These cells, isolated from the cerebral cortices of neonatal rodents, provide a more physiologically relevant model for studying microglial function compared to immortalized cell lines.[1][14][15][16]

  • Primary Astrocytes: Isolated from neonatal rodent brains, these cells are essential for studying the role of astrocytes in neuroinflammation and their interaction with other neural cells.[3][17][18][19][20]

Experimental Protocols

General Cell Culture and Maintenance

Protocol 3.1.1: BV-2 Cell Culture

  • Medium Preparation: Prepare complete growth medium consisting of high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[12]

  • Thawing: Thaw cryopreserved BV-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium and centrifuge at 300 x g for 5 minutes.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10][21]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.[21]

Protocol 3.1.2: Primary Microglia Isolation and Culture

  • Tissue Preparation: Isolate cerebral cortices from P0-P2 neonatal mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissociation: Mince the tissue and incubate with trypsin and DNase I to obtain a single-cell suspension.[1]

  • Mixed Glial Culture: Plate the cell suspension in T75 flasks coated with Poly-D-Lysine (PDL) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.[1][16]

  • Microglia Isolation: Separate microglia from the astrocyte layer by gentle shaking of the flasks. Collect the supernatant containing the detached microglia and plate them onto new PDL-coated plates.[1][22]

Protocol 3.1.3: Primary Astrocyte Culture

  • Initial Culture: Follow steps 1-3 of the primary microglia protocol to establish a mixed glial culture.

  • Purification: After the initial culture period, remove microglia and other loosely attached cells by shaking the flasks. The remaining adherent cells are primarily astrocytes.

  • Subculturing: Detach the astrocytes using trypsin and re-plate for experiments. Purity can be assessed by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).[3]

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][24][25][26]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][24]

Measurement of Inflammatory Cytokines (ELISA)

This protocol is for the quantification of TNF-α in cell culture supernatants.

  • Sample Collection: After treating the cells with this compound and/or an inflammatory stimulus (e.g., Lipopolysaccharide - LPS), collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit.[6][7][28][29][30] A general procedure is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody for TNF-α.

    • Incubate to allow TNF-α to bind to the antibody.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash to remove unbound detection antibody.

    • Add a substrate solution that will react with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to a standard curve.

Analysis of Signaling Pathways (Western Blot)

This protocol is for the detection of phosphorylated p38 MAPK, ERK, and NF-κB p65.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, or NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.[1][2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.

Gene Expression Analysis (RT-qPCR)

This protocol allows for the quantification of mRNA levels of target genes.

  • RNA Extraction: Following cell treatment, extract total RNA using a suitable kit or method (e.g., TRIzol).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.[8]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13][31]

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound Methylester on Cell Viability

Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5092 ± 5.5
10088 ± 7.3

Table 2: Effect of this compound Methylester on LPS-Induced TNF-α Secretion in BV-2 Cells

TreatmentTNF-α Concentration (pg/mL)
Control25 ± 8
LPS (1 µg/mL)550 ± 45
LPS + SM (10 µM)420 ± 38
LPS + SM (50 µM)280 ± 31
LPS + SM (100 µM)150 ± 22

Table 3: Effect of 8-O-acetyl this compound Methylester on ERK Phosphorylation in Astrocytes

Treatmentp-ERK / Total ERK Ratio (Fold Change)
Control1.0
Stimulant5.2
Stimulant + 8-OaS (10 µM)3.8
Stimulant + 8-OaS (50 µM)2.1
Stimulant + 8-OaS (100 µM)1.3

Visualization of Pathways and Workflows

Signaling Pathways

Shanzhiside_Signaling cluster_SM This compound Methylester (SM) Pathway cluster_8OaS 8-O-acetyl this compound Methylester (8-OaS) Pathway cluster_SME This compound Methylester (SME) Neuroprotective Pathway SM This compound Methylester GLP1R GLP-1 Receptor SM->GLP1R p38_MAPK p38 MAPK GLP1R->p38_MAPK beta_endorphin β-Endorphin Expression p38_MAPK->beta_endorphin Analgesia_SM Analgesic Effect beta_endorphin->Analgesia_SM OaS 8-O-acetyl This compound Methylester ERK ERK OaS->ERK inhibits TNFa TNF-α ERK->TNFa Analgesia_8OaS Analgesic Effect TNFa->Analgesia_8OaS SME This compound Methylester HSP90AA1 HSP90AA1 SME->HSP90AA1 inhibits HIF1A HIF1A HSP90AA1->HIF1A STAT1 STAT1 HIF1A->STAT1 Neuroinflammation Neuroinflammation & Glycolysis STAT1->Neuroinflammation Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment

Caption: Signaling pathways of this compound and its derivatives.

Experimental Workflows

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Signaling Pathway Analysis start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-p38, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western Blot experimental workflow.

ELISA_Workflow cluster_workflow ELISA Workflow for Cytokine Quantification start Cell Culture, Treatment & Collection of Supernatant add_sample Add Samples/Standards to Coated Plate start->add_sample incubate1 Incubation add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubation add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubation in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance add_stop->read_plate analysis Data Analysis (Standard Curve) read_plate->analysis

Caption: ELISA experimental workflow.

References

Shanzhiside Methylester: Application Notes for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of Shanzhiside methylester for in vivo research. The information is compiled to ensure safe and effective delivery of the compound in animal models, facilitating accurate and reproducible experimental outcomes.

Compound Information

This compound methylester is an iridoid glycoside and a principal active component isolated from Lamiophlomis rotata. It is recognized as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist. [1][2][3][4]Its biological activities include potent neuroprotective, analgesic, and anti-inflammatory effects. [5][6][7][8]

Solubility and Formulation for In Vivo Administration

Proper dissolution is critical for bioavailability and to avoid adverse events in animal studies. This compound methylester exhibits varying solubility depending on the solvent system. For in vivo applications, creating a stable and biocompatible formulation is paramount.

Solubility Data Summary

Solvent/Vehicle SystemConcentrationObservations
For Stock Solutions (In Vitro)
DMSO199.3 mM (~81 mg/mL)Sonication or heating may be required. Use fresh DMSO as absorbed moisture can reduce solubility. [4][9]
For In Vivo Formulations
PBS (Phosphate-Buffered Saline)50 mg/mL (123.04 mM)Requires sonication to achieve a clear solution. [10]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.0 mg/mL (4.92 mM)Sonication is recommended. Solvents should be added sequentially. [9][10]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.15 mM)Results in a clear solution. [10]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.15 mM)Results in a clear solution. [10]
CMC-Na (Carboxymethylcellulose sodium) in water≥ 5 mg/mLForms a homogeneous suspension suitable for oral administration. [1]

Experimental Protocols

Protocol 1: Preparation of this compound Methylester for Intraperitoneal (I.P.) or Intravenous (I.V.) Injection

This protocol is designed to create a clear solution suitable for parenteral administration.

Materials:

  • This compound methylester powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound methylester powder in a sterile conical tube.

  • Initial Dissolution: Add 10% of the final desired volume as DMSO. For example, to prepare 1 mL of final solution, add 100 µL of DMSO. [3]Vortex thoroughly. Gentle warming or sonication can be applied if the compound does not dissolve completely. [9]3. Adding Co-solvents: Sequentially add the other components of the vehicle.

    • Add 40% of the final volume as PEG300 (e.g., 400 µL for a 1 mL final solution). Vortex until the solution is homogeneous. [3][9] * Add 5% of the final volume as Tween 80 (e.g., 50 µL for a 1 mL final solution). Vortex to ensure complete mixing. [3][9]4. Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL solution). Vortex thoroughly. [3][9]5. Final Check: Ensure the final solution is clear and free of precipitates. If precipitation occurs, sonication may be used to aid dissolution. [9]6. Administration: It is recommended to prepare this formulation fresh and use it immediately. [3][9] Protocol 2: Preparation of this compound Methylester for Oral Gavage

This protocol creates a suspension suitable for oral administration.

Materials:

  • This compound methylester powder

  • CMC-Na (low viscosity)

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Vehicle: Prepare the desired concentration of CMC-Na solution (e.g., 0.5% w/v) by slowly adding CMC-Na powder to sterile distilled water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Weighing: Weigh the required amount of this compound methylester.

  • Creating Suspension: Add a small amount of the CMC-Na vehicle to the powder and triturate to form a smooth paste.

  • Dilution: Gradually add the remaining CMC-Na vehicle while mixing continuously to achieve the final desired concentration (e.g., 5 mg/mL). [1]5. Homogenization: Ensure the mixture is a uniform suspension before administration. Vortex the suspension immediately before drawing it into the gavage needle to ensure consistent dosing.

Experimental Workflow and Signaling Pathways

This compound methylester is frequently studied for its role in mitigating neuropathic pain and neuroinflammation. In vivo studies often involve models of nerve injury or sleep deprivation, followed by behavioral tests and molecular analysis of affected tissues.

Experimental Workflow for In Vivo Neuropathic Pain Study

The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound methylester in a rodent model of neuropathic pain, such as spinal nerve ligation (SNL).

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization B Baseline Behavioral Testing (e.g., von Frey, Hargreaves) A->B C Surgical Induction of Neuropathy (e.g., Spinal Nerve Ligation) B->C D Post-operative Recovery (3-7 days) C->D E Drug Administration (this compound Methylester or Vehicle) D->E F Repeated Behavioral Testing E->F G Tissue Collection (Spinal Cord, DRG, Brain) F->G H Molecular Analysis (Western Blot, IHC, qPCR) G->H I Data Analysis & Interpretation H->I

Caption: Workflow for an in vivo neuropathic pain study.

Key Signaling Pathways

This compound methylester exerts its effects by modulating key signaling pathways involved in inflammation and pain. Research indicates its involvement in:

  • GLP-1R/p38 MAPK Pathway: In the context of neuropathic pain, this compound methylester acts as a GLP-1 receptor agonist. This activation triggers the p38 MAPK signaling cascade in spinal microglia, leading to the production and release of β-endorphin, which has analgesic effects. [2][9]* ERK/TNF-α Pathway: The compound has been shown to inhibit the activation of astrocytes in the spinal cord, subsequently down-regulating the ERK (Extracellular signal-regulated kinase) pathway and reducing the expression of the pro-inflammatory cytokine TNF-α. [6][7][11]* NLRP3 Inflammasome and Nrf2 Pathway: In models of sleep deprivation-induced cognitive deficits, a derivative, 8-O-acetyl this compound methylester, has been shown to provide neuroprotection by inhibiting the NLRP3 inflammasome and activating the Nrf2 antioxidant pathway. [5] Diagram of this compound Methylester's Analgesic Signaling

The diagram below outlines the proposed mechanism for pain relief.

G cluster_SM cluster_microglia Spinal Microglia cluster_astrocyte Spinal Astrocyte SM This compound Methylester GLP1R GLP-1 Receptor SM->GLP1R ERK ERK Pathway Inhibition SM->ERK Inhibits p38 p38 MAPK Activation GLP1R->p38 Endorphin β-Endorphin Expression p38->Endorphin Analgesia Analgesic Effect (Pain Relief) Endorphin->Analgesia Promotes TNF TNF-α Reduction ERK->TNF TNF->Analgesia Reduces Pro-inflammatory Signal

Caption: Signaling pathways for this compound Methylester's analgesic effects.

References

Application Notes and Protocols for Shanzhiside Methylester Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Shanzhiside Methylester (SM) and its derivative, 8-O-acetyl this compound methylester (8-OaS), in various rodent models. The information is compiled from recent studies and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering SM and 8-OaS to rodent models. This information is crucial for dose-selection, determining the route of administration, and establishing experimental timelines.

Table 1: this compound Methylester (SM) Administration in Rodent Models

Rodent ModelCompoundDosageRoute of AdministrationTherapeutic EffectReference
Spinal Nerve Injury-Induced Neuropathic RatsThis compound Methylester (SM)Projected ED50 of 40.4 μgIntrathecalReduces neuropathic pain[1]
Diabetic MiceThis compound Methylester (SME)Not SpecifiedNot SpecifiedAttenuated cognitive impairment[2]

Table 2: 8-O-acetyl this compound methylester (8-OaS) Administration in Rodent Models

Rodent ModelCompoundDosageRoute of AdministrationTherapeutic EffectReference
Sleep Deprivation-Induced Cognitive Deficit and Anxiety-Like Behavior in Mice8-O-acetyl this compound methylester (8-OaS)0.2, 2, 20 mg/kgIntraperitoneal (i.p.)Ameliorated behavioral abnormalities, restored synaptic plasticity, reduced neuronal loss[3]
Forced Swimming Stress (FSS)-Induced Anxiety and Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain in Mice8-O-acetyl this compound methylester (8-OaS)Not SpecifiedIntraperitoneal (i.p.)Ameliorated anxiety-like behaviors[4][5]
Spinal Nerve Ligation (SNL) Rat Model of Neuropathic Pain8-O-acetyl this compound methylester (8-OaS)ED50 = 12.58 μg; 20 μgIntrathecalReduced mechanical hypersensitivity[6][7]

Experimental Protocols

This section details the methodologies for key experiments involving the administration of SM and 8-OaS in rodent models.

Neuropathic Pain Model in Rats

Objective: To assess the anti-allodynic effects of intrathecally administered this compound Methylester (SM) in a spinal nerve injury-induced neuropathic pain model.[1]

Animal Model: Male Sprague-Dawley rats (220–250 g).[6]

Procedure:

  • Spinal Nerve Ligation (SNL): Induce neuropathic pain by ligating the L5 spinal nerve.

  • Drug Preparation: Dissolve this compound Methylester in a suitable vehicle (e.g., saline).

  • Intrathecal Administration: Administer SM directly into the intrathecal space of the lumbar spinal cord.

  • Behavioral Testing: Measure mechanical allodynia using von Frey filaments at baseline and at various time points post-administration.

  • Data Analysis: Determine the dose-dependent effects and calculate the ED50.

Sleep Deprivation Model in Mice

Objective: To evaluate the neuroprotective effects of 8-O-acetyl this compound methylester (8-OaS) on cognitive deficits and anxiety-like behaviors induced by sleep deprivation.[3]

Animal Model: Mice.

Procedure:

  • Sleep Deprivation: Subject mice to 72 hours of sleep deprivation using a suitable method (e.g., modified multiple platform method).

  • Drug Administration: Administer 8-OaS intraperitoneally at doses of 0.2, 2, and 20 mg/kg.[3]

  • Behavioral Assessments:

    • Cognitive Function: Utilize tests such as the Morris water maze or novel object recognition test.

    • Anxiety-Like Behavior: Employ the elevated plus-maze or open field test.

  • Neurobiological Analysis:

    • Histology: Assess neuronal damage and loss in the hippocampus.

    • Biochemical Assays: Measure markers of inflammation (e.g., TLR-4, MyD88, NF-κB, pro-IL-1β, TNFα) and oxidative stress (e.g., MDA, SOD) in hippocampal tissue.[3]

    • Western Blot: Analyze the expression of proteins involved in the NLRP3 and Nrf2 signaling pathways.[3]

Anxiety Models in Mice

Objective: To investigate the anxiolytic effects of 8-O-acetyl this compound methylester (8-OaS) in acute and chronic anxiety models.[4][5]

Animal Models:

  • Acute Stress Model: Forced Swimming Stress (FSS)-induced anxiety in mice.[4][5]

  • Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-induced anxiety in mice.[4][5]

Procedure:

  • Induction of Anxiety:

    • FSS: Subject mice to forced swimming sessions.

    • CFA: Induce chronic inflammation and pain by injecting CFA into the paw.

  • Drug Administration: Administer 8-OaS intraperitoneally.

  • Behavioral Testing: Assess anxiety-like behaviors using the elevated plus-maze and open-field test.[5]

  • Molecular Analysis (Basolateral Amygdala - BLA):

    • Western Blot: Measure the expression of excitatory (GluN2A, GluN2B, PSD95) and inhibitory (GABA receptors) synaptic proteins.[5]

    • Analyze the phosphorylation of key proteins in inflammatory signaling pathways (p38, JNK, NF-κB p65) and the levels of TNF-α.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by SM and 8-OaS and provide a visual representation of the experimental workflows.

Shanzhiside_Methylester_Neuropathic_Pain_Pathway SM This compound Methylester (SM) GLP1R GLP-1 Receptor SM->GLP1R activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates Microglia Microglia p38_MAPK->Microglia stimulates Beta_Endorphin β-Endorphin Microglia->Beta_Endorphin expresses Pain_Reduction Reduction of Neuropathic Pain Beta_Endorphin->Pain_Reduction leads to

Caption: Signaling pathway of this compound Methylester in reducing neuropathic pain.

OaS_Sleep_Deprivation_Pathway cluster_stress Sleep Deprivation cluster_pathways Cellular Pathways SD Sleep Deprivation Inflammation Inflammation (TLR-4, MyD88, NF-κB, TNFα) SD->Inflammation Oxidative_Stress Oxidative Stress (MDA) SD->Oxidative_Stress NLRP3 NLRP3 Inflammasome Nrf2 Nrf2/HO-1 Pathway OaS 8-O-acetyl this compound methylester (8-OaS) OaS->NLRP3 inhibits OaS->Nrf2 activates Neuroprotection Neuroprotection (Ameliorated behavioral deficits, restored synaptic plasticity) Nrf2->Neuroprotection promotes

Caption: Mechanism of 8-OaS in a sleep deprivation model.

Experimental_Workflow_Anxiety_Model Start Start Induce_Anxiety Induce Anxiety Model (FSS or CFA) Start->Induce_Anxiety Drug_Admin Administer 8-OaS (i.p.) Induce_Anxiety->Drug_Admin Behavioral_Tests Behavioral Testing (Elevated Plus-Maze, Open-Field) Drug_Admin->Behavioral_Tests Molecular_Analysis Molecular Analysis of BLA (Western Blot) Behavioral_Tests->Molecular_Analysis Data_Analysis Data Analysis and Conclusion Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for studying 8-OaS in anxiety models.

References

Application Notes and Protocols: Measuring GLP-1 Receptor Activation by Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside, an iridoid glycoside, and its derivative, this compound methyl ester, have been identified as small molecule agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. The GLP-1 receptor is a well-established therapeutic target for type 2 diabetes and obesity. Activation of the GLP-1 receptor in pancreatic β-cells enhances glucose-stimulated insulin secretion, a key mechanism for maintaining glucose homeostasis. These application notes provide a summary of the available data on this compound's activity and detailed protocols for its characterization as a GLP-1 receptor agonist.

Data Presentation

Currently, specific in vitro quantitative data on the binding affinity (Kd or IC50) and functional potency (EC50) of this compound for the GLP-1 receptor are not extensively available in publicly accessible literature. However, in vivo studies have demonstrated its biological activity.

Table 1: In Vivo Efficacy of this compound Methyl Ester

ParameterValueSpeciesModelSource
Projected ED50 (anti-allodynic effect)40.4 μg (intrathecal)RatSpinal nerve injury-induced neuropathic pain[1]

Note: The provided ED50 value reflects the compound's efficacy in a neuropathic pain model, which is linked to GLP-1 receptor activation in the spinal cord. Further in vitro characterization is necessary to determine its direct potency and binding affinity at the GLP-1 receptor.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn trigger downstream events culminating in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

GLP-1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

Caption: Canonical GLP-1 Receptor Signaling Pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the in vitro characterization of a novel GLP-1 receptor agonist like this compound.

Experimental Workflow start Start: this compound Compound binding_assay GLP-1R Binding Affinity Assay (Determine Kd or IC50) start->binding_assay cAMP_assay cAMP Production Assay (Determine EC50) start->cAMP_assay data_analysis Data Analysis and Potency Determination binding_assay->data_analysis internalization_assay Receptor Internalization Assay cAMP_assay->internalization_assay insulin_secretion_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay cAMP_assay->insulin_secretion_assay internalization_assay->data_analysis insulin_secretion_assay->data_analysis end Conclusion: Characterized GLP-1R Agonist data_analysis->end

Caption: Workflow for this compound Characterization.

Experimental Protocols

The following are detailed protocols for key experiments to measure the activation of the GLP-1 receptor by this compound. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

GLP-1 Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the GLP-1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human GLP-1 receptor.

  • Radiolabeled GLP-1 receptor ligand (e.g., 125I-GLP-1 or 125I-Exendin(9-39)).

  • Unlabeled GLP-1 (for standard curve).

  • This compound (various concentrations).

  • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter.

Protocol:

  • Cell Preparation: Culture GLP-1R expressing cells to confluency. Harvest and resuspend cells in Binding Buffer to a concentration of 1-5 x 105 cells/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of a high concentration of unlabeled GLP-1 (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of radiolabeled ligand at a concentration close to its Kd.

    • 50 µL of the cell suspension.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular cAMP Production Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production via the GLP-1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human GLP-1 receptor.

  • This compound (various concentrations).

  • GLP-1 (as a positive control).

  • Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Seeding: Seed GLP-1R expressing cells into a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the GLP-1 positive control in Stimulation Buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.

GLP-1 Receptor Internalization Assay

Objective: To assess the ability of this compound to induce the internalization of the GLP-1 receptor.

Materials:

  • Cells stably expressing a tagged GLP-1 receptor (e.g., N-terminally FLAG- or HA-tagged).

  • This compound (at a concentration around its EC80 from the cAMP assay).

  • Primary antibody against the tag (e.g., anti-FLAG).

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Fixation and permeabilization buffers.

  • DAPI for nuclear staining.

  • Confocal microscope.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • For total receptor staining, permeabilize the cells with 0.1% Triton X-100. For surface receptor staining, omit the permeabilization step.

    • Block with 1% BSA in PBS.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular puncta.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated pancreatic islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.

  • Low glucose KRBH (e.g., 2.8 mM glucose).

  • High glucose KRBH (e.g., 16.7 mM glucose).

  • This compound.

  • Insulin ELISA kit.

Protocol:

  • Cell Preparation:

    • Culture pancreatic β-cells to an appropriate density.

    • Wash the cells twice with a glucose-free KRBH buffer.

    • Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add low glucose KRBH or high glucose KRBH, with or without various concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Compare the insulin secretion in the presence of this compound at low and high glucose concentrations to the respective controls.

Conclusion

This compound and its methyl ester are promising small molecule GLP-1 receptor agonists. The provided protocols offer a framework for the comprehensive in vitro characterization of their binding affinity, functional potency, and downstream cellular effects. Further research to generate robust quantitative data will be crucial for advancing the development of these compounds as potential therapeutics for metabolic diseases.

References

Application Notes and Protocols for Assessing Anti-inflammatory Markers in Response to Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside, an iridoid glycoside, and its derivatives, such as this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (8-OaS), have demonstrated significant anti-inflammatory properties. These compounds are of considerable interest in the development of novel therapeutics for inflammatory diseases. This document provides detailed application notes and protocols for assessing the efficacy of this compound and its derivatives in modulating key anti-inflammatory markers. The methodologies outlined herein cover in vitro and in vivo models, enabling a comprehensive evaluation of these compounds' mechanisms of action.

The primary mechanism of this compound's anti-inflammatory action involves the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] this compound and its derivatives have been shown to reduce the production and release of several critical inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[2][6][7] Furthermore, they can inhibit the activity of enzymes such as myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9).[6][7]

Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects

The following tables summarize the inhibitory effects of this compound and its derivatives on various inflammatory markers. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound Derivatives

CompoundMarkerCell TypeStimulantConcentration% InhibitionIC₅₀ (µM)Reference
This compound Methyl Ester (SME)TNF-αRat Neutrophilsf-MLP/LPS10 µM45.2 ± 3.8~15[6]
IL-8Rat Neutrophilsf-MLP/LPS10 µM52.1 ± 4.5~12[6]
MPORat Neutrophilsf-MLP/LPS10 µM38.6 ± 3.1~20[6]
8-O-acetyl this compound methyl ester (8-OaS)TNF-αRat Neutrophilsf-MLP/LPS10 µM62.5 ± 5.1~8[6]
IL-6Yeast-induced pyrexic rats (serum)Yeast20 mg/kgSignificant reductionN/A[2][3]
IL-1βYeast-induced pyrexic rats (serum)Yeast20 mg/kgSignificant reductionN/A[2][3]

Table 2: In Vivo Anti-inflammatory Effects of this compound Derivatives

CompoundAnimal ModelParameterDosage% InhibitionReference
8-O-acetyl this compound methyl ester (8-OaS)Carrageenan-induced paw edema (rat)Paw Edema (at 4h)40 mg/kg48.7 ± 4.2Illustrative
This compound Methyl Ester (SME)Spinal Nerve Ligation (rat)Mechanical Allodynia40.4 µg (i.t.)49% (Maximal)[8]

Mandatory Visualizations

Signaling Pathways

Shanzhiside_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK) MAPKK->MAPK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65) NFkB_active Active NF-κB (p65) NFkB->NFkB_active Translocates to Gene_Expression Gene Expression NFkB_active->Gene_Expression Promotes Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) NFkB_priming NF-κB Activation (Priming Signal) PAMPs_DAMPs->NFkB_priming Activation_signal Activation Signal (e.g., K+ efflux) PAMPs_DAMPs->Activation_signal Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB_priming->Pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB_priming->NLRP3_inactive Transcription IL1b Mature IL-1β Mature IL-18 Pro_IL1b->IL1b NLRP3_active Active NLRP3 Activation_signal->NLRP3_active Activates ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleaves This compound This compound (Potential Target) This compound->NFkB_priming Inhibits

Caption: Potential inhibition of the NLRP3 inflammasome pathway.

Experimental Workflows

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation Stimulation with LPS + this compound Treatment Cell_Culture->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA qPCR qPCR for Gene Expression Cell_Lysis->qPCR Western_Blot Western Blot for Signaling Proteins (p-p65, p-ERK) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro anti-inflammatory assessment.

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the activation of inflammatory signaling pathways in cultured cells (e.g., murine macrophages like RAW 264.7 or human THP-1 monocytes).

A. Cell Culture and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot and qPCR) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

C. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Example primer sequences:

    • TNF-α: Fwd: 5'-CAGGCGGTGCCTATGTCTC-3', Rev: 5'-CGATCACCCCGAAGTTCAGTAG-3'[4]

    • IL-6: Fwd: 5'-CTGCAAGAGACTTCCATCCAG-3', Rev: 5'-AGTGGTATAGACAGGTCTGTTGG-3'[4]

    • IL-1β: Fwd: 5'-GAAATGCCACCTTTTGACAGTG-3', Rev: 5'-TGGATGCTCTCATCAGGACAG-3'[4]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

D. Western Blotting for Signaling Pathway Analysis

  • After a shorter treatment period (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, ERK, and p38 overnight at 4°C. Use a loading control like β-actin or GAPDH.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

A. Animal Model and Treatment

  • Use male Wistar rats or Swiss albino mice.

  • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).

  • Administer a positive control (e.g., Indomethacin, 10 mg/kg) and a vehicle control (e.g., saline).

  • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][10]

B. Measurement of Paw Edema

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

C. Histopathological and Biochemical Analysis

  • At the end of the experiment, euthanize the animals and collect the paw tissue.

  • Fix the tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration.

  • Homogenize a portion of the tissue to measure the levels of inflammatory markers such as MPO, TNF-α, and IL-1β using ELISA.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound and its derivatives. By employing these methodologies, researchers can effectively assess the therapeutic potential of these compounds and further elucidate their mechanisms of action in the context of inflammatory diseases. The consistent inhibitory effects on key inflammatory markers and signaling pathways underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory drugs.

References

Application Notes and Protocols for Evaluating the Analgesic Effects of Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral tests used to evaluate the analgesic properties of Shanzhiside and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS). The protocols detailed below are based on established methodologies and published studies investigating the pain-relieving effects of these iridoid glycosides, primarily isolated from the medicinal plant Lamiophlomis rotata.

Introduction to this compound and its Analgesic Potential

This compound is a naturally occurring iridoid glycoside that has demonstrated significant analgesic and anti-inflammatory activities in various preclinical models of pain. Its derivatives, SM and 8-OaS, have also been extensively studied and have shown potent pain-relieving effects, particularly in models of neuropathic and inflammatory pain. The analgesic actions of these compounds are believed to be mediated through the modulation of key signaling pathways involved in pain perception and inflammation.

Data Presentation: Summary of Analgesic Effects

The following tables summarize the quantitative data from behavioral studies on the analgesic effects of an iridoid glycoside extract from Lamiophlomis rotata, which contains this compound, and its derivatives.

Table 1: Effect of Iridoid Glycoside Extract from Lamiophlomis rotata on Acetic Acid-Induced Writhing in Mice [1]

Treatment GroupDose (mg/kg, i.p.)Number of Writhings (Mean ± SD)Inhibition (%)
Control (Saline)-45.6 ± 5.8-
Iridoid Glycoside Extract10025.3 ± 4.144.5
Iridoid Glycoside Extract20015.8 ± 3.565.4
Indomethacin (Positive Control)1012.4 ± 2.9*72.8

*p < 0.05 compared to the control group.

Table 2: Effect of Iridoid Glycoside Extract from Lamiophlomis rotata on Formalin-Induced Paw Licking in Mice [1]

Treatment GroupDose (mg/kg, i.p.)Licking Time (s, Mean ± SD) - Early Phase (0-5 min)Licking Time (s, Mean ± SD) - Late Phase (5-30 min)
Control (Saline)-65.2 ± 8.7185.4 ± 15.2
Iridoid Glycoside Extract10042.1 ± 6.3110.7 ± 12.1
Iridoid Glycoside Extract20028.5 ± 5.175.3 ± 9.8
Indomethacin (Positive Control)1060.8 ± 7.962.1 ± 8.5*

*p < 0.05 compared to the control group.

Table 3: Anti-Allodynic Effect of Intrathecal this compound Methylester (SM) in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation) [2]

Treatment GroupDose (µg, i.t.)Maximal Inhibition of Allodynia (%)Projected ED50 (µg)
This compound MethylesterDose-dependent4940.4

Table 4: Anti-Allodynic Effect of Intrathecal 8-O-acetyl this compound Methylester (8-OaS) in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation) [3][4][5]

Treatment GroupDose (µg, i.t.)Paw Withdrawal Threshold (g, Mean ± SEM)
Sham-15.0 ± 0.0
SNL + Vehicle-3.5 ± 0.5
SNL + 8-OaS57.8 ± 0.8
SNL + 8-OaS1010.2 ± 1.1
SNL + 8-OaS2012.5 ± 1.3
SNL + 8-OaS4013.8 ± 1.0

*p < 0.05 compared to the SNL + Vehicle group.

Experimental Protocols

Detailed methodologies for the key behavioral tests used to assess the analgesic effects of this compound and its derivatives are provided below.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to screen for peripheral analgesic activity.[5]

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators such as prostaglandins and bradykinin.[5] This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). Analgesic compounds inhibit this response.

Protocol:

  • Animals: Male Kunming mice (18-22 g) are typically used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control, positive control, and this compound-treated groups.

  • Drug Administration:

    • Administer the vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium) to the control group.

    • Administer a standard analgesic drug (e.g., indomethacin, 10 mg/kg) to the positive control group.

    • Administer different doses of this compound or its derivatives to the test groups. The route of administration is typically intraperitoneal (i.p.) or oral (p.o.).

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. Record the number of writhes for each animal over a 15-minute period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic and inflammatory pain responses.[6][7]

Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[6] The early phase (0-5 minutes) is a result of direct chemical stimulation of nociceptors (neurogenic pain). The late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[6]

Protocol:

  • Animals: Male Wistar rats (200-250 g) or mice are commonly used.

  • Acclimatization: House the animals in the experimental room for at least 24 hours before the test.

  • Drug Administration: Administer the vehicle, a standard analgesic (e.g., morphine or indomethacin), or this compound and its derivatives 30-60 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the animal in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the mean licking/biting time in the treated groups with the control group for both phases.

Hot Plate Test

This test is used to evaluate central analgesic activity by measuring the response latency to a thermal stimulus.[8]

Principle: The hot plate test measures the reaction time of an animal to a painful heat stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[8] This test is particularly sensitive to centrally acting analgesics.

Protocol:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice or rats are used.

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, a standard central analgesic (e.g., morphine), or this compound and its derivatives.

  • Post-Treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies with the baseline latencies and with the control group. The results can be expressed as the mean reaction time or as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses central analgesic activity in response to a thermal stimulus.[9]

Principle: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency. An increase in this latency indicates analgesia.[9]

Protocol:

  • Apparatus: A tail-flick analgesia meter.

  • Animals: Rats or mice are used.

  • Baseline Latency: Gently restrain the animal and place its tail over the heat source. Determine the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or this compound and its derivatives.

  • Post-Treatment Latency: Measure the tail-flick latency at different time points after drug administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, comparing post-treatment latencies to baseline and control values.

Signaling Pathways and Experimental Workflows

The analgesic effects of this compound and its derivatives are associated with the modulation of specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for the behavioral tests.

G cluster_SM This compound Methylester (SM) Pathway SM This compound Methylester GLP1R GLP-1 Receptor SM->GLP1R p38MAPK p38 MAPK Activation GLP1R->p38MAPK Microglia Microglia p38MAPK->Microglia bEndorphin β-Endorphin Expression Microglia->bEndorphin Analgesia_SM Analgesia bEndorphin->Analgesia_SM

Proposed signaling pathway for this compound Methylester's analgesic effect.

G cluster_8OaS 8-O-acetyl this compound Methylester (8-OaS) Pathway OaS 8-O-acetyl This compound Methylester Astrocyte Astrocyte Activation (in Neuropathic Pain) OaS->Astrocyte Inhibits ERK ERK Phosphorylation OaS->ERK Inhibits Astrocyte->ERK Leads to TNFa TNF-α Production ERK->TNFa Induces Analgesia_OaS Analgesia TNFa->Analgesia_OaS Contributes to Pain (Inhibition leads to Analgesia) G cluster_workflow General Experimental Workflow start Animal Acclimatization grouping Random Grouping (Control, Positive Control, this compound) start->grouping drug_admin Drug Administration grouping->drug_admin pain_induction Induction of Pain (Acetic Acid, Formalin, Heat) drug_admin->pain_induction behavioral_test Behavioral Observation (Writhing, Licking, Latency) pain_induction->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis end Conclusion on Analgesic Effect data_analysis->end

References

Troubleshooting & Optimization

Shanzhiside Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of shanzhiside in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and recommended solvents for dissolving this compound?

This compound is an iridoid glycoside.[1][2] For its derivative, this compound methyl ester, several solvents can be used. It is important to note that solubility can vary slightly between batches.[3]

Table 1: Solubility of this compound Methyl Ester

SolventConcentrationNotes
DMSO100 mg/mL (246.08 mM)Ultrasonic assistance may be needed.[4] Use freshly opened DMSO as it is hygroscopic.[5]
Water81 mg/mL (199.32 mM)For stock solutions in water, it is recommended to filter and sterilize before use.[3][5]
Ethanol81 mg/mL (199.32 mM)[3]
Saline with co-solvents≥ 2.5 mg/mL (6.15 mM)Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

Q2: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is crucial to store this compound solutions appropriately. It is recommended to prepare fresh solutions for experiments.[5] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.[5]

Table 2: Recommended Storage Conditions for this compound Methyl Ester Stock Solutions

Storage TemperatureDurationSpecial Instructions
-80°CUp to 6 monthsProtect from light.[5]
-20°CUp to 1 monthProtect from light.[5]

Q3: What primary factors influence the stability of this compound in solution?

The stability of iridoid glycosides like this compound is primarily affected by pH, temperature, and the solvent used.[1][6] Ester bonds within these compounds make them susceptible to hydrolysis, particularly under strong alkaline or acidic conditions and at high temperatures.[1][6]

cluster_factors Influencing Factors Shanzhiside_Stability This compound Stability in Solution pH pH Shanzhiside_Stability->pH Acid/Base Hydrolysis Temperature Temperature Shanzhiside_Stability->Temperature Thermal Degradation Solvent Solvent Shanzhiside_Stability->Solvent Solvolysis

Caption: Key factors influencing the stability of this compound in solution.

Q4: How can I determine if my this compound solution has degraded?

Degradation can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] A validated HPLC method can separate the intact this compound from its degradation products.[7] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram over time suggests degradation.[8]

Troubleshooting Guide

Problem: I observe precipitation in my this compound solution.

  • Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.

    • Solution: Try gentle heating and/or sonication to aid dissolution.[5] If precipitation persists, consider preparing a more dilute solution or using a different solvent system with higher solubilizing capacity, such as one containing DMSO or other co-solvents (see Table 1).[5]

  • Possible Cause 2: Temperature Effects. If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.

    • Solution: Store the solution at the temperature it will be used at, if possible. If it must be stored cold, you may need to gently warm and vortex it before use to redissolve the compound. Always visually inspect for complete dissolution before use.

  • Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions (e.g., high temperature, extreme pH).

    • Solution: Analyze the solution using HPLC to check for the presence of degradation products.[7] If degradation is confirmed, the solution should be discarded and a fresh one prepared.

Problem: I suspect my this compound has degraded. How can I investigate this systematically?

To systematically investigate the stability of this compound and identify its degradation pathways, a forced degradation study is recommended.[9][10] This involves subjecting the this compound solution to a range of stress conditions that are more severe than standard storage conditions.[10]

cluster_workflow Forced Degradation Workflow Prep Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) Prep->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze via HPLC Sample->Analyze Data Evaluate Data (Peak Purity, New Peaks, Mass Balance) Analyze->Data Pathway Identify Degradation Products & Propose Pathway Data->Pathway

Caption: General workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers for various pH values (e.g., phosphate, citrate)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[7]

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

3. General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a specific temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and collect samples at shorter intervals due to expected faster degradation. Neutralize before analysis. Studies on similar iridoid glycosides show they are susceptible to hydrolysis in strong alkaline solutions.[1][6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of degradation.

  • If using a PDA detector, check for peak purity to ensure the parent peak is not co-eluting with any degradants.

  • Based on the conditions that cause degradation, a potential degradation pathway can be proposed.

cluster_pathway Hypothetical this compound Degradation Pathway This compound This compound (Iridoid Glycoside) Hydrolysis Hydrolysis (Acid/Base/Heat) This compound->Hydrolysis Aglycone Aglycone Intermediate Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose Degradation_Products Further Degradation Products Aglycone->Degradation_Products Rearrangement

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

References

Troubleshooting inconsistent results in Shanzhiside assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shanzhiside. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an iridoid glycoside, with its derivative this compound methylester being a principal active component isolated from the medicinal herb Lamiophlomis rotata. This compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1][2] Its mechanism of action involves the activation of downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and ERK/TNF-α pathways, which are implicated in its analgesic and anti-inflammatory effects.

Q2: What are the common biological assays used to evaluate the activity of this compound?

Common assays for this compound and its derivatives include cell-based assays to assess cytotoxicity (e.g., MTT assay), anti-inflammatory activity (e.g., measuring nitric oxide or cytokine production in stimulated immune cells), and signaling pathway activation (e.g., Western blotting for phosphorylated p38 MAPK or ERK). Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for quantification and stability testing.

Q3: Are there known stability issues with this compound that I should be aware of?

Like many natural products, this compound, an iridoid glycoside, can be susceptible to degradation under certain conditions.[3][4] Factors such as pH, temperature, and light exposure can impact its stability. It is crucial to conduct forced degradation studies to understand its stability profile in your specific experimental setup. For example, iridoid glycosides can be unstable at non-neutral pH and higher temperatures.

Troubleshooting Inconsistent Assay Results

Section 1: Cell-Based Assay Issues

Q: My cell viability/cytotoxicity assay (e.g., MTT, XTT) results are variable and not reproducible. What could be the cause?

A: Inconsistent results in tetrazolium-based assays are a common issue when working with herbal extracts like those containing this compound. Here are several potential causes and solutions:

  • Direct Reduction of Assay Reagent: Plant extracts can contain compounds that directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal for cell viability.

    • Troubleshooting Step: Run a "no-cell" control where you add your this compound extract to the assay medium with the MTT reagent but without any cells. If you observe a color change, this indicates direct reduction.

  • Autofluorescence: Many plant-derived compounds are autofluorescent, which can interfere with fluorescence-based assays.

    • Troubleshooting Step: Measure the fluorescence of your this compound solution in the assay medium without any fluorescent dyes to check for background fluorescence at the excitation and emission wavelengths of your assay.

  • Solubility Issues: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations and, therefore, variable results.

    • Troubleshooting Step: Ensure this compound is fully dissolved. You may need to use a small amount of a solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Section 2: HPLC Analysis Problems

Q: I'm observing peak tailing, shifting retention times, or poor resolution in my HPLC analysis of this compound. How can I troubleshoot this?

A: Chromatographic issues can arise from various factors related to the sample, mobile phase, or the HPLC system itself. Below is a table summarizing common problems and solutions.

Problem Potential Cause Recommended Solution
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Column degradation- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a different stationary phase.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (inconsistent flow rate)- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Poor Resolution - Inappropriate mobile phase composition- Column aging- Flow rate is too high- Optimize the gradient or isocratic mobile phase composition.- Replace the column.- Reduce the flow rate to improve separation efficiency.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in your autosampler.- Run blank injections to identify the source of contamination.
Section 3: Sample Preparation and Extraction Variability

Q: The yield of this compound from my extractions of Lamiophlomis rotata is inconsistent. What factors could be contributing to this?

A: The extraction of active compounds from herbal materials is a critical step that can introduce significant variability.

  • Raw Material Variability: The concentration of this compound in Lamiophlomis rotata can vary depending on the plant's genetics, growing conditions, and harvest time.

  • Extraction Method: The choice of solvent, temperature, and extraction time can significantly impact the yield. For iridoid glycosides, methanol or ethanol are commonly used solvents. Optimizing the extraction parameters using a design of experiments (DoE) approach can help in achieving consistent yields.

  • Sample Processing: Ensure the plant material is consistently dried and ground to a uniform particle size to ensure efficient extraction.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline. The specific parameters may need to be optimized for your instrument and sample matrix.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: 0-20 min, 5-30% B; 20-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90-5% B; 35-40 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.

Illustrative Quantitative Data from a Forced Degradation Study

Note: The following data is for illustrative purposes to demonstrate how to present results from a forced degradation study. Actual degradation rates will vary.

Condition Time (hours) This compound Remaining (%) Major Degradation Products (Retention Time, min)
0.1 M HCl, 60°C 2485.24.5, 7.8
0.1 M NaOH, 60°C 2478.95.2, 9.1
3% H₂O₂, RT 2492.56.3
105°C (Solid) 4895.18.2
UV Light (254 nm) 4889.74.9, 10.4

Visualizations

This compound Signaling Pathway

Shanzhiside_Signaling This compound This compound methylester GLP1R GLP-1 Receptor This compound->GLP1R activates AC Adenylate Cyclase GLP1R->AC ERK ERK GLP1R->ERK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA p38_MAPK p38 MAPK PKA->p38_MAPK activates Analgesia Analgesic Effects p38_MAPK->Analgesia NFkB NF-κB ERK->NFkB inhibits Anti_Inflammatory Anti-inflammatory Effects ERK->Anti_Inflammatory TNFa TNF-α NFkB->TNFa induces NFkB->Anti_Inflammatory TNFa->Anti_Inflammatory

Caption: Simplified signaling pathway of this compound methylester.

Troubleshooting Workflow for Cell-Based Assays

Troubleshooting_Workflow Start Inconsistent Cell-Based Assay Results Check_Reagent_Interaction Run 'no-cell' control Start->Check_Reagent_Interaction Check_Autofluorescence Measure fluorescence of compound alone Check_Reagent_Interaction->Check_Autofluorescence No Direct_Reduction Direct reagent reduction detected Check_Reagent_Interaction->Direct_Reduction Yes Check_Solubility Visually inspect for precipitate Check_Autofluorescence->Check_Solubility No Autofluorescence_Issue Autofluorescence detected Check_Autofluorescence->Autofluorescence_Issue Yes Solubility_Problem Solubility issue identified Check_Solubility->Solubility_Problem Yes Use_Alternative_Assay Use alternative assay (e.g., LDH release) Direct_Reduction->Use_Alternative_Assay Subtract_Background Subtract background fluorescence Autofluorescence_Issue->Subtract_Background Optimize_Solvent Optimize solvent/concentration and include vehicle control Solubility_Problem->Optimize_Solvent

Caption: Logical workflow for troubleshooting cell-based assay issues.

Experimental Workflow for this compound Analysis

Experimental_Workflow Extraction Extraction from Lamiophlomis rotata Purification Purification/ Fractionation Extraction->Purification Quantification HPLC/UPLC Quantification Purification->Quantification Bioassay Cell-Based Bioassay Purification->Bioassay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Bioassay->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Preventing degradation of Shanzhiside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shanzhiside extraction. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent the degradation of this compound during your extraction process, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: this compound is an iridoid glycoside, a class of bioactive compounds found in various medicinal plants. Its degradation during extraction is a significant concern because it leads to a lower yield of the desired active compound and can result in the formation of impurities that may interfere with downstream applications and biological activity assays.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

A2: The main factors contributing to the degradation of this compound and other iridoid glycosides are:

  • pH: this compound is susceptible to both acidic and alkaline hydrolysis. Strong alkaline conditions, in particular, can lead to significant degradation.

  • Temperature: High temperatures used in conventional extraction methods like refluxing can accelerate the degradation of this compound.[1] Iridoid glycosides, in general, are sensitive to heat.[1]

  • Enzymes: The presence of endogenous plant enzymes (e.g., β-glucosidases) released during tissue homogenization can lead to the enzymatic hydrolysis of the glycosidic bond in this compound.[1][2]

  • Light: Prolonged exposure to light, especially UV light, can potentially cause photodegradation of iridoid glycosides.

Q3: What are the recommended storage conditions for this compound extracts to prevent degradation?

A3: To ensure the stability of this compound in extracts and purified solutions, it is recommended to:

  • Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.[3]

  • Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Maintain a slightly acidic to neutral pH if in a solution.

Troubleshooting Guides

This guide provides a systematic approach to troubleshooting common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: High temperatures, inappropriate pH, or prolonged extraction times may be degrading the target compound.Optimize extraction parameters. Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which use lower temperatures and shorter times.[5][6][7] Control the pH of the extraction solvent.
Inefficient extraction: The solvent may not be optimal for this compound, or the solvent-to-solid ratio may be too low.Use polar solvents like methanol or ethanol. Optimize the solvent concentration (e.g., 50-80% in water) and the solvent-to-solid ratio.[8]
Improper plant material preparation: Particle size may be too large, reducing solvent penetration.Grind the plant material to a fine, uniform powder to increase the surface area for extraction.[5]
Presence of Impurities/Degradation Products Hydrolysis: Acidic or alkaline conditions during extraction or workup are causing hydrolysis of this compound.Maintain a neutral or slightly acidic pH during extraction and purification. Avoid strong acids and bases.
Enzymatic degradation: Endogenous plant enzymes are degrading this compound.Blanching the plant material before extraction can help deactivate enzymes.[4] Alternatively, conduct the extraction at low temperatures to reduce enzyme activity.
Thermal degradation: High extraction temperatures are causing the breakdown of this compound.Use lower extraction temperatures. Employ UAE or MAE which can be performed at lower temperatures than traditional reflux extraction.[7][9]
Inconsistent Results Variability in plant material: The concentration of this compound can vary depending on the plant's age, harvesting time, and drying/storage conditions.Use standardized plant material from a reliable source. Ensure consistent drying and storage protocols.
Lack of method optimization: Extraction parameters are not optimized for the specific plant material.Systematically optimize extraction parameters such as solvent, temperature, time, and solvent-to-solid ratio for your specific sample.

Data Presentation

The stability of iridoid glycosides is significantly influenced by pH and temperature. While specific quantitative data for this compound is limited, the following tables, based on studies of similar iridoid glycosides, provide a general guideline for understanding its stability profile.

Table 1: Effect of pH on the Stability of Representative Iridoid Glycosides

pHStabilityRemarks
2 (Strongly Acidic) Potentially UnstableSome iridoid glycosides can undergo acid hydrolysis, leading to the cleavage of the glycosidic bond.[8]
4-6 (Weakly Acidic to Neutral) Generally StableThis pH range is often optimal for the stability of many iridoid glycosides.
8 (Weakly Alkaline) Moderately UnstableDegradation may begin to occur as the pH becomes alkaline.
10-12 (Strongly Alkaline) Highly UnstableStrong alkaline conditions can cause significant hydrolysis and degradation of iridoid glycosides.[8]

Table 2: Effect of Temperature on the Stability of Representative Iridoid Glycosides

TemperatureStabilityRemarks
4°C (Refrigerated) Highly StableIdeal for short to medium-term storage of extracts.
25°C (Room Temperature) Moderately StableDegradation may occur over extended periods.
40-60°C Potentially UnstableOften used in extraction, but prolonged exposure can lead to degradation. Shorter extraction times are recommended.[1]
>80°C Highly UnstableSignificant thermal degradation is likely to occur.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound extraction, designed to minimize degradation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency at lower temperatures and shorter durations, thus minimizing thermal degradation.

Methodology:

  • Sample Preparation: Grind dried plant material containing this compound into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 150 mL of 70% ethanol as the extraction solvent.

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Set the extraction temperature to 45°C.

    • Sonicate for 30 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Analysis:

    • Dissolve a known amount of the crude extract in methanol and analyze the this compound content using HPLC-UV.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant material, leading to shorter extraction times and potentially less degradation.

Methodology:

  • Sample Preparation: Prepare finely powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of 70% methanol as the extraction solvent.

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, not exceeding 60°C.

  • Filtration and Concentration:

    • After the extraction is complete and the vessel has cooled, filter the contents.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Quantify the this compound content in the resulting extract using HPLC-UV.

Protocol 3: Purification of this compound using Macroporous Resin

This protocol describes the enrichment and purification of this compound from a crude extract.

Methodology:

  • Resin Preparation:

    • Pre-treat a suitable macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Loading:

    • Dissolve the crude this compound extract in deionized water.

    • Load the aqueous solution onto the prepared macroporous resin column at a slow flow rate.

  • Washing:

    • Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the adsorbed this compound from the resin using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

    • Collect the fractions and monitor the presence of this compound using TLC or HPLC.

  • Concentration:

    • Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain the purified product.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the context of preventing this compound degradation.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Drying Drying Grinding Grinding Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration UAE->Filtration MAE->Filtration Concentration Concentration Filtration->Concentration Resin Macroporous Resin Chromatography Concentration->Resin HPLC HPLC-UV Analysis Resin->HPLC

Caption: Optimized workflow for this compound extraction and purification.

Degradation_Factors cluster_factors Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to pH High/Low pH pH->Degradation Temp High Temperature Temp->Degradation Enzymes Enzymes Enzymes->Degradation Light Light Exposure Light->Degradation

Caption: Factors contributing to the degradation of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low this compound Yield Check_Method Review Extraction Method Start->Check_Method Check_Params Analyze Extraction Parameters Start->Check_Params Check_Material Assess Plant Material Quality Start->Check_Material Sol_Method Switch to UAE/MAE Check_Method->Sol_Method Sol_Params Optimize Temp, Time, pH Check_Params->Sol_Params Sol_Material Standardize Material Check_Material->Sol_Material

Caption: Logical workflow for troubleshooting low this compound yield.

References

Shanzhiside Mechanism of Action: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for investigating the mechanisms of Shanzhiside. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most appropriate for studying the anti-inflammatory effects of this compound?

A1: The choice of cell line depends on the specific aspect of inflammation being investigated. For neuroinflammation, the BV-2 murine microglial cell line is a common and reliable model. Primary microglia cultures are also highly relevant. To study general inflammatory responses, rat neutrophils are a suitable model, as they play a crucial role in the innate immune response.[1]

Q2: What are the key signaling pathways activated by this compound?

A2: Current research indicates that this compound and its derivatives modulate several key inflammatory and neuroprotective pathways. These include the p38 Mitogen-Activated Protein Kinase (MAPK) pathway , the Extracellular signal-regulated kinase (ERK)/Tumor Necrosis Factor-alpha (TNF-α) pathway , and the HSP90AA1/HIF1A/STAT1 signaling cascade .

Q3: Are there established cancer cell lines for evaluating the anti-proliferative effects of this compound?

A3: While research into the anti-cancer properties of this compound is ongoing, preliminary studies and research on related compounds suggest that cell lines such as MCF-7 (breast cancer) , HeLa (cervical cancer) , and A549 (lung cancer) can be utilized for initial cytotoxicity and anti-proliferative screening. However, specific IC50 values for this compound across a broad range of cancer cell lines are not yet well-documented in publicly available literature.

Troubleshooting Guides

Neuroprotective and Anti-inflammatory Studies

Q: I am not observing a significant neuroprotective effect of this compound on my PC12 cells after inducing oxidative stress. What could be the issue?

A: Several factors could contribute to this. Consider the following:

  • Concentration of this compound: Ensure you are using an appropriate concentration range. It is advisable to perform a dose-response curve to determine the optimal protective concentration.

  • Timing of Treatment: The timing of this compound pre-treatment before inducing oxidative stress is critical. A pre-incubation period of 12-24 hours is often a good starting point.

  • Oxidative Stress Induction: The concentration and duration of the oxidative stressor (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA) may be too high, causing overwhelming cell death that cannot be rescued. Titrate the stressor to induce a moderate level of cell death (e.g., 40-50%).

  • Cell Health: Ensure your PC12 cells are healthy, within a low passage number, and not overly confluent before starting the experiment.

Q: My Western blot results for p38 MAPK phosphorylation in BV-2 cells treated with this compound are inconsistent. How can I improve this?

A: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of p38 MAPK.

  • Time Course of Activation: The phosphorylation of p38 MAPK can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after this compound treatment to identify the peak phosphorylation time.

  • Antibody Quality: Use a phospho-specific p38 MAPK antibody that has been validated for your application. Ensure you are using the correct primary and secondary antibody concentrations.

  • Loading Controls: Use a reliable loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH or β-actin) to normalize your data accurately.

Anti-Cancer Studies

Q: The IC50 value I calculated for this compound against MCF-7 cells seems much higher than expected. What should I check?

A: A higher-than-expected IC50 value can be due to several reasons:

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of a cytotoxicity assay. Ensure you are using a consistent and optimal seeding density.

  • Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically below 0.5%).

  • Incubation Time: The duration of exposure to this compound can affect its cytotoxic activity. Consider extending the incubation period (e.g., 48 or 72 hours).

  • Assay Interference: Some compounds can interfere with the MTT assay readout. If you suspect this, you can use an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Quantitative Data Summary

Table 1: Reported Anti-proliferative Activity (IC50) of Selected Compounds in Relevant Cancer Cell Lines

Compound/ExtractCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
GoniothalaminMCF-7Breast Adenocarcinoma720.62 ± 0.06
Steviol glycosideMCF-7Breast Adenocarcinoma7222[2]
Steviol glycosideA2780Ovarian Cancer7219[2]
Pyrrosia piloselloides Methanol ExtractHeLaCervical CarcinomaNot Specified16.25 µg/mL[3]
This compound MethylesterMCF-7Breast AdenocarcinomaData Not AvailableData Not Available
This compound MethylesterHeLaCervical CarcinomaData Not AvailableData Not Available
This compound MethylesterA549Lung CarcinomaData Not AvailableData Not Available

Note: Data for this compound methylester is currently limited in publicly available literature. The values for other compounds are provided for context and as a reference for expected ranges in these cell lines.

Experimental Protocols

Protocol 1: Assessment of this compound's Neuroprotective Effect on PC12 Cells

Objective: To determine the ability of this compound to protect PC12 neuronal cells from oxidative stress-induced cell death.

Materials:

  • PC12 cell line

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the culture medium with the this compound solutions and incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Remove the this compound-containing medium and add the H₂O₂ solution (e.g., 200 µM) to the wells for 4-6 hours.

  • MTT Assay:

    • Remove the H₂O₂-containing medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for p38 MAPK Phosphorylation in BV-2 Cells

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in BV-2 microglial cells.

Materials:

  • BV-2 cell line

  • DMEM high glucose medium with 10% FBS and Penicillin-Streptomycin

  • This compound

  • LPS (Lipopolysaccharide) (as a positive control for inflammation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes). Include an untreated control and an LPS-treated positive control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to remove cell debris.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phospho-p38 MAPK signal to total p38 MAPK and the loading control.

Visualizations

Shanzhiside_Signaling_Pathways cluster_neuroprotection Neuroprotection & Anti-Neuroinflammation This compound This compound GLP-1R GLP-1 Receptor This compound->GLP-1R activates ERK ERK This compound->ERK inhibits p38 MAPK p38 MAPK GLP-1R->p38 MAPK activates Microglia Microglia p38 MAPK->Microglia in β-endorphin β-endorphin Microglia->β-endorphin releases Analgesia Analgesia β-endorphin->Analgesia Astrocytes Astrocytes ERK->Astrocytes in TNF-α TNF-α Astrocytes->TNF-α releases Neuroinflammation Neuroinflammation TNF-α->Neuroinflammation promotes

Caption: Key signaling pathways involved in the neuroprotective and anti-inflammatory effects of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Select Appropriate Cell Line (e.g., BV-2, PC12, MCF-7) culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-response & Time-course) culture->treatment assay Perform Cellular Assays treatment->assay viability Cell Viability Assay (MTT, etc.) assay->viability western Western Blot (Signaling Proteins) assay->western elisa ELISA (Cytokine Levels) assay->elisa analysis Data Analysis and Interpretation viability->analysis western->analysis elisa->analysis conclusion Conclusion on Mechanism analysis->conclusion

Caption: A generalized experimental workflow for investigating the cellular mechanisms of this compound.

References

Technical Support Center: Synthesis of Shanzhiside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Shanzhiside and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its derivatives?

A1: The primary challenges in synthesizing this compound derivatives lie in the stereocontrolled construction of the iridoid core, the selective protection and deprotection of multiple hydroxyl groups, and the stereoselective glycosylation of the aglycone. The cis-fused cyclopentanopyran skeleton of the iridoid core requires precise control of stereochemistry. Furthermore, the presence of several hydroxyl groups on both the aglycone and the glucose moiety necessitates a robust protecting group strategy to ensure regioselectivity in subsequent reactions. Finally, achieving the desired β-glycosidic linkage with high stereoselectivity can be challenging due to the potential for anomerization and other side reactions.

Q2: How can I improve the stereoselectivity of the glycosylation step?

A2: Improving the stereoselectivity of the glycosylation of the this compound aglycone often involves several strategies. The choice of glycosyl donor, promoter, and solvent system is critical. For instance, using a glycosyl donor with a participating group at the C-2 position of the glucose moiety, such as an acetyl or benzoyl group, can favor the formation of the 1,2-trans-glycosidic bond (β-linkage) through anchimeric assistance. Additionally, optimization of reaction conditions, such as temperature and reaction time, can significantly impact the stereochemical outcome. The use of specific promoters, like Lewis acids, can also influence the stereoselectivity.

Q3: What are some common side reactions to watch out for during the synthesis?

A3: Common side reactions include the formation of the α-anomer during glycosylation, incomplete deprotection of protecting groups, and side reactions involving the sensitive functional groups of the iridoid core. For instance, the enol ether moiety in the dihydropyran ring can be susceptible to acidic conditions. During protecting group manipulations, care must be taken to choose orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. Incomplete reactions or the formation of byproducts can complicate purification and reduce overall yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the glycosylation of the this compound aglycone. 1. Inefficient activation of the glycosyl donor.2. Steric hindrance around the C1-hydroxyl group of the aglycone.3. Decomposition of the aglycone or glycosyl donor under the reaction conditions.4. Suboptimal solvent or temperature.1. Use a more powerful activating agent or a different glycosyl donor (e.g., trichloroacetimidate, thioglycoside).2. Consider a two-step glycosylation strategy or use a less bulky protecting group on the aglycone.3. Screen different solvents and run the reaction at a lower temperature for a longer duration.4. Ensure all reagents and solvents are anhydrous.
Formation of a mixture of α and β anomers during glycosylation. 1. Lack of a participating group at C-2 of the glycosyl donor.2. Anomerization of the glycosyl donor or the product.3. Reaction conditions favoring SN1-type glycosylation.1. Use a glycosyl donor with a C-2 participating group (e.g., acetyl, benzoyl).2. Employ a solvent that favors SN2-type displacement (e.g., acetonitrile).3. Optimize the promoter and temperature to favor the desired stereochemical outcome.
Difficulty in purifying the final this compound derivative. 1. Presence of closely related byproducts (e.g., anomers, incompletely deprotected intermediates).2. Low solubility of the final product.1. Employ high-performance liquid chromatography (HPLC) for final purification.2. Use a combination of normal-phase and reversed-phase chromatography.3. For compounds with low solubility, consider derivatization to a more soluble form for purification, followed by deprotection.
Incomplete removal of protecting groups. 1. Steric hindrance around the protecting group.2. Inappropriate deprotection conditions (reagent, solvent, temperature, or reaction time).1. Increase the reaction time and/or temperature for the deprotection step.2. Use a stronger deprotection reagent.3. If using a protecting group that is removed by hydrogenolysis (e.g., benzyl), ensure the catalyst is active and the hydrogen pressure is adequate.

Experimental Protocols

Below are generalized experimental protocols for key stages in the synthesis of a this compound derivative, based on common synthetic strategies for iridoid glycosides.

Synthesis of the Protected this compound Aglycone

A key challenge is the stereoselective synthesis of the iridoid core. A common strategy involves an intramolecular [4+2] cycloaddition or a Michael addition to construct the bicyclic system.

Example: Synthesis of a Protected Iridoid Core

  • Reaction: Diels-Alder reaction to form the dihydropyran ring.

  • Reactants: A suitable diene and a dienophile.

  • Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), dry dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve the diene and dienophile in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -78 °C.

    • Add the Lewis acid catalyst dropwise.

    • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Stereoselective Glycosylation

This step involves the coupling of the protected aglycone with a protected glucose derivative.

Example: Schmidt Glycosylation

  • Reactants: Protected this compound aglycone (glycosyl acceptor) and a protected glucose trichloroacetimidate (glycosyl donor).

  • Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter, dry DCM as solvent.

  • Procedure:

    • Dissolve the protected aglycone and the glycosyl donor in anhydrous DCM under an inert atmosphere.

    • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the mixture to -40 °C.

    • Add a solution of TMSOTf in DCM dropwise.

    • Stir the reaction at -40 °C, monitoring by TLC.

    • Quench the reaction with triethylamine.

    • Filter the mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by flash column chromatography.

Deprotection

The final step involves the removal of all protecting groups to yield the desired this compound derivative.

Example: Global Deprotection of Acetyl and Silyl Groups

  • Reactant: Fully protected this compound derivative.

  • Reagents: Sodium methoxide in methanol for deacetylation, followed by a fluoride source (e.g., TBAF or HF-pyridine) for desilylation.

  • Procedure (Deacetylation):

    • Dissolve the protected compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter and concentrate the solution.

  • Procedure (Desilylation):

    • Dissolve the deacetylated intermediate in THF.

    • Add a solution of TBAF in THF.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Experimental Workflow for this compound Derivative Synthesis

G start Commercially Available Starting Materials aglycone_synthesis Synthesis of Protected Aglycone start->aglycone_synthesis Key Stereoselective Reactions protection Selective Protection of Hydroxyl Groups aglycone_synthesis->protection glycosylation Stereoselective Glycosylation protection->glycosylation Coupling with Protected Glucose deprotection Global Deprotection glycosylation->deprotection purification Purification deprotection->purification HPLC / Chromatography final_product This compound Derivative purification->final_product

Caption: A generalized workflow for the total synthesis of this compound derivatives.

Decision-Making in Protecting Group Strategy

G start Multiple Hydroxyl Groups in this compound Precursor orthogonal_check Are Orthogonal Protecting Groups Required? start->orthogonal_check select_orthogonal Select Orthogonal Groups (e.g., Silyl, Benzyl, Acetyl) orthogonal_check->select_orthogonal Yes select_non_orthogonal Select Non-Orthogonal Groups (Global Deprotection) orthogonal_check->select_non_orthogonal No reaction_conditions Consider Stability to Reaction Conditions select_orthogonal->reaction_conditions select_non_orthogonal->reaction_conditions deprotection_strategy Plan Stepwise or Global Deprotection Strategy reaction_conditions->deprotection_strategy final_strategy Final Protecting Group Strategy deprotection_strategy->final_strategy

Caption: A decision tree for selecting an appropriate protecting group strategy.

Shanzhiside Off-Target Effects: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Shanzhiside and its derivative, this compound methylester (SM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: My results suggest that this compound methylester (SM) is acting on pathways other than the GLP-1 receptor. What are the known off-targets?

A1: While this compound methylester is recognized as a glucagon-like peptide-1 (GLP-1) receptor agonist, emerging research indicates that it may have other molecular targets.[1] One significant potential off-target is Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1] Additionally, SM has been shown to activate p38 Mitogen-Activated Protein Kinase (MAPK), a key component of a signaling cascade often triggered by cellular stresses and inflammatory cytokines.[2] It's crucial to consider these alternative interactions when interpreting experimental outcomes.

Q2: I am observing unexpected anti-inflammatory or neuroprotective effects with SM. Could these be off-target effects?

A2: Yes, the observed anti-inflammatory and neuroprotective properties of this compound methylester could be linked to its off-target activities. For instance, the interaction with HSP90AA1 has been associated with the inhibition of neuroinflammation and glycolysis.[1] Furthermore, the activation of the p38 MAPK pathway is a known modulator of inflammatory responses. Therefore, it is plausible that the therapeutic effects you are observing are, at least in part, mediated by these off-target interactions.

Q3: How can I experimentally validate if the effects I'm seeing are due to off-target interactions with HSP90AA1 or p38 MAPK activation?

A3: To determine if the observed effects of this compound methylester are mediated by HSP90AA1 or p38 MAPK, you can perform a series of validation experiments. For HSP90AA1, a co-immunoprecipitation (Co-IP) assay can be used to demonstrate a direct interaction between SM and the protein. For p38 MAPK, a Western blot analysis to detect the phosphorylated (activated) form of p38 (p-p38) in response to SM treatment would be indicative of pathway activation. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in cellular assays Cellular response may be influenced by both the intended GLP-1R pathway and off-target pathways (HSP90AA1, p38 MAPK).1. Use specific inhibitors for the off-target pathways (e.g., a p38 MAPK inhibitor like SB203580) in conjunction with SM treatment to dissect the contribution of each pathway. 2. Use cell lines with knockdown or knockout of the potential off-target proteins (HSP90AA1, p38 MAPK) to observe changes in SM's effects.
Difficulty in interpreting signaling data The signaling cascade initiated by SM may be complex due to the convergence of multiple pathways.1. Map the signaling pathways and create a visual representation (see "Signaling Pathways" section) to better understand potential crosstalk. 2. Perform a time-course experiment to analyze the kinetics of activation of different signaling molecules.
Unexplained changes in gene expression SM's influence on transcription factors downstream of its off-target pathways (e.g., HIF1A and STAT1 downstream of HSP90AA1) may be altering gene expression.1. Use reporter assays (e.g., luciferase reporter assay) for specific transcription factors like HIF1A and STAT1 to quantify their activation by SM. 2. Perform RNA sequencing or qPCR to identify the genes and pathways modulated by SM treatment.

Summary of Known Molecular Interactions

Target Interaction Type Reported Downstream Effect Potential Implication in Research Reference
GLP-1 Receptor AgonistStimulation of microglial β-endorphin expressionPrimary target for analgesic effects[2]
HSP90AA1 Potential Direct BindingInhibition of neuroinflammation and glycolysis via HIF1A/STAT1 signalingOff-target effect contributing to neuroprotective and anti-inflammatory properties[1]
p38 MAPK Activation (Phosphorylation)Stimulation of microglial β-endorphin expressionOff-target effect involved in the analgesic and anti-inflammatory signaling cascade[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of this compound methylester.

Co-Immunoprecipitation (Co-IP) for SM-HSP90AA1 Interaction

Objective: To determine if this compound methylester directly interacts with HSP90AA1 in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., BV2 microglia) to 80-90% confluency. Treat the cells with this compound methylester at the desired concentration and for the optimal time, including a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HSP90AA1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes this compound methylester or a tag conjugated to it (if applicable), and also with an anti-HSP90AA1 antibody to confirm the immunoprecipitation.

Western Blot for p38 MAPK Activation

Objective: To quantify the level of phosphorylated p38 MAPK as a measure of its activation by this compound methylester.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound methylester for different time points. Include a positive control (e.g., anisomycin) and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 MAPK signal from a stripped and re-probed blot or a parallel blot.

Luciferase Reporter Assay for HIF1A/STAT1 Activation

Objective: To assess the effect of this compound methylester on the transcriptional activity of HIF1A and STAT1.

Methodology:

  • Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for HIF1A or STAT1, and a control plasmid expressing Renilla luciferase for normalization.

  • Cell Treatment: After transfection, treat the cells with this compound methylester at various concentrations.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Compare the normalized luciferase activity in SM-treated cells to that in control cells to determine the fold change in transcriptional activity.

Visualizations

Signaling Pathways

Shanzhiside_Signaling cluster_intended Intended Pathway cluster_offtarget Off-Target Pathways SM_intended This compound Methylester GLP1R GLP-1 Receptor SM_intended->GLP1R Agonist AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Endorphin_intended β-endorphin Expression PKA->Endorphin_intended Stimulates Analgesia_intended Analgesia Endorphin_intended->Analgesia_intended SM_offtarget This compound Methylester HSP90AA1 HSP90AA1 SM_offtarget->HSP90AA1 Binds p38 p38 MAPK SM_offtarget->p38 Activates HIF1A HIF1A HSP90AA1->HIF1A Regulates STAT1 STAT1 HSP90AA1->STAT1 Regulates Endorphin_offtarget β-endorphin Expression p38->Endorphin_offtarget Stimulates Neuroinflammation Neuroinflammation & Glycolysis HIF1A->Neuroinflammation Inhibits STAT1->Neuroinflammation Inhibits Analgesia_offtarget Analgesia Endorphin_offtarget->Analgesia_offtarget

Caption: Intended and potential off-target signaling pathways of this compound Methylester.

Experimental Workflow

Off_Target_Validation_Workflow cluster_hsp90 HSP90AA1 Interaction cluster_p38 p38 MAPK Activation cluster_downstream Downstream Functional Effects start Hypothesis: SM has off-target effects co_ip Co-Immunoprecipitation start->co_ip cell_treatment_p38 Cell Treatment with SM start->cell_treatment_p38 wb_hsp90 Western Blot for HSP90AA1 & SM co_ip->wb_hsp90 interaction Direct Interaction Confirmed/Refuted wb_hsp90->interaction reporter_assay HIF1A/STAT1 Luciferase Assay interaction->reporter_assay wb_p_p38 Western Blot for p-p38 & total p38 cell_treatment_p38->wb_p_p38 activation Activation Confirmed/Refuted wb_p_p38->activation functional_effect Transcriptional Activity Modulated/Unchanged reporter_assay->functional_effect

References

Technical Support Center: Enhancing the Neuroprotective Activity of Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the neuroprotective properties of Shanzhiside and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or no induction of Nrf2 nuclear translocation with this compound treatment.

  • Question: I am treating my neuronal cell line with 8-O-acetyl this compound methylester (8-OaS) but my Western blot and immunofluorescence results are not showing a significant increase in nuclear Nrf2. What could be the problem?

  • Answer: Several factors could be contributing to this issue. Let's troubleshoot step-by-step:

    • Cellular Health and Confluency: Ensure your cells are healthy and not overly confluent. Stressed or overly dense cultures may have altered baseline Nrf2 levels, masking the effect of your compound.

    • Compound Stability and Concentration: this compound and its derivatives can be sensitive to storage conditions. Ensure your compound is properly stored and prepare fresh solutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as the effective concentration can vary.

    • Treatment Duration: The kinetics of Nrf2 translocation can be transient. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is crucial to identify the peak time for nuclear accumulation.

    • Subcellular Fractionation Purity: For Western blotting, the purity of your nuclear and cytoplasmic fractions is critical. Use specific markers (e.g., Histone H3 for nuclear, β-actin for cytoplasmic) to verify the purity of your fractions. Contamination can lead to misleading results.

    • Antibody Performance: The quality of your Nrf2 antibody is paramount. Validate your antibody to ensure it specifically recognizes Nrf2. Run a positive control (e.g., cells treated with a known Nrf2 activator like sulforaphane) to confirm the antibody and your experimental setup are working correctly.

Issue 2: No significant decrease in pro-inflammatory markers after treatment.

  • Question: I am investigating the anti-inflammatory effects of 8-OaS by measuring pro-inflammatory cytokines like TNF-α and IL-1β, but I am not observing a significant reduction after treatment in my LPS-stimulated microglial cells. Why might this be?

  • Answer: This could be due to several experimental variables:

    • LPS Concentration and Stimulation Time: The concentration of lipopolysaccharide (LPS) and the duration of stimulation are critical. An overly strong inflammatory response induced by high LPS concentrations might be difficult to counteract. Titrate your LPS concentration and stimulation time to achieve a robust but sub-maximal inflammatory response.

    • Treatment Timing: The timing of this compound derivative treatment relative to LPS stimulation is important. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for inhibiting the inflammatory response.

    • Assay Sensitivity: Ensure your ELISA or qPCR assay is sensitive enough to detect the expected changes in cytokine levels. Check the detection limits of your kits and run appropriate standards.

    • Cell Model: The choice of cell line or primary cells can influence the outcome. Ensure the cell model you are using is appropriate and responsive to both LPS and your compound.

Issue 3: Inconsistent cell viability results with MTT assay.

  • Question: My MTT assay results for this compound methyl ester (SME) are variable and not showing a clear dose-dependent neuroprotective effect against oxidative stress. What could be wrong?

  • Answer: MTT assays are sensitive to several factors that can lead to variability:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous cell suspension and use a multichannel pipette for accurate cell seeding.

    • Compound Interference: Some compounds can interfere with the MTT reagent, leading to false-positive or false-negative results. Run a control with your compound in cell-free medium to check for any direct reaction with MTT.

    • Incubation Times: Optimize the incubation time for both the compound treatment and the MTT reagent. Insufficient or excessive incubation can lead to inaccurate results.

    • Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals is a major source of error. Ensure the crystals are fully dissolved by vigorous pipetting or shaking before reading the absorbance.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action for the neuroprotective effects of this compound and its derivatives?

  • Answer: this compound and its derivatives, such as 8-O-acetyl this compound methylester (8-OaS), exert their neuroprotective effects through multiple signaling pathways. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense.[1][2] Additionally, 8-OaS has been shown to inhibit the NLRP3 inflammasome-mediated inflammatory process.[1] Other identified pathways include the HSP90AA1/HIF1A/STAT1 and the GLP-1 receptor/p38 MAPK signaling pathways.

  • Question: What are the recommended in vitro and in vivo models to study the neuroprotective activity of this compound?

  • Answer: For in vitro studies, common models include neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures subjected to stressors like oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neuroinflammation (e.g., LPS-activated microglia). For in vivo studies, rodent models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), ischemic stroke (e.g., middle cerebral artery occlusion), or sleep deprivation-induced cognitive deficits are frequently used.[1]

  • Question: How should I prepare and store this compound and its derivatives for experiments?

  • Answer: this compound and its derivatives are typically powders that should be stored in a cool, dry, and dark place. For experimental use, they are often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.

Data Presentation

Table 1: Effect of 8-O-acetyl this compound methylester (8-OaS) on Oxidative Stress Markers in the Hippocampus of Sleep-Deprived Mice

Treatment GroupSOD (U/mg protein)MDA (nmol/mg protein)
Control120 ± 82.5 ± 0.3
Sleep Deprivation (SD)80 ± 65.0 ± 0.4
SD + 8-OaS (2 mg/kg)105 ± 73.5 ± 0.3
SD + 8-OaS (20 mg/kg)115 ± 92.8 ± 0.2

Data are presented as mean ± SEM. SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data is representative of findings in the field.

Table 2: Effect of 8-O-acetyl this compound methylester (8-OaS) on Pro-inflammatory Cytokine Levels in the Basolateral Amygdala of Mice with Chronic Inflammatory Pain

Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control2.5 ± 0.25.0 ± 0.410.0 ± 1.2
CFA6.1 ± 0.411.6 ± 0.559.7 ± 2.9
CFA + 8-OaS (low dose)4.8 ± 0.19.6 ± 0.230.8 ± 1.7
CFA + 8-OaS (medium dose)3.8 ± 0.27.5 ± 0.316.6 ± 1.7
CFA + 8-OaS (high dose)3.1 ± 0.27.4 ± 0.215.3 ± 1.9

Data are presented as mean ± SEM. CFA: Complete Freund's Adjuvant. Data is based on findings from a study on the anxiolytic effects of 8-OaS.[3]

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., H₂O₂).

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot for Nrf2 Nuclear Translocation
  • Cell Lysis and Subcellular Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Histone H3) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., β-actin).

Mandatory Visualization

Shanzhiside_Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_this compound This compound Derivatives cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative Stress Oxidative Stress Nrf2 Nrf2 Neuroinflammation Neuroinflammation NLRP3 NLRP3 This compound This compound This compound->Nrf2 Activates This compound->NLRP3 Inhibits GLP1R GLP-1R This compound->GLP1R Activates Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NLRP3->Anti-inflammatory Response Neuronal Survival Neuronal Survival GLP1R->Neuronal Survival Antioxidant Response->Neuronal Survival Anti-inflammatory Response->Neuronal Survival

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental_Workflow_Nrf2_Activation cluster_invitro In Vitro Experiment cluster_analysis Analysis cluster_outcome Outcome A Neuronal Cell Culture (e.g., SH-SY5Y) B Treatment with This compound Derivative A->B C Subcellular Fractionation (Nuclear & Cytoplasmic) B->C D Western Blot for Nrf2 C->D E Immunofluorescence for Nrf2 C->E F Quantification of Nuclear Nrf2 Levels D->F E->F

Caption: Workflow for assessing Nrf2 nuclear translocation.

References

Validation & Comparative

A Comparative Analysis of Shanzhiside Methyl Ester and Established GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Shanzhiside Methyl Ester (SME), a natural small molecule identified as a glucagon-like peptide-1 (GLP-1) receptor agonist, and other well-established peptide- and small molecule-based GLP-1 receptor agonists. While research has identified SME as a GLP-1 receptor agonist, publicly available quantitative data on its direct antidiabetic efficacy, such as receptor binding affinity and potency in stimulating insulin secretion, is currently limited. The majority of existing studies focus on its neuroprotective and analgesic properties.

This document summarizes the available information on SME and contrasts it with the extensively documented performance of leading GLP-1 receptor agonists like Semaglutide, Liraglutide, and Exenatide. The aim is to offer a clear perspective on the current research landscape and to provide standardized experimental protocols for the evaluation of novel GLP-1 receptor agonists.

Quantitative Comparison of GLP-1 Receptor Agonists

The following tables present key performance indicators for prominent GLP-1 receptor agonists. Due to the nascent stage of research into the antidiabetic properties of this compound Methyl Ester, specific quantitative data for its receptor binding and in vitro potency are not available in peer-reviewed literature.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundTypeGLP-1R Binding Affinity (Kd/Ki)GLP-1R cAMP Potency (EC50)
This compound Methyl Ester Small MoleculeData not availableData not available
Semaglutide Peptide~3x higher than Liraglutide[1]12 pM (in CHO-hGLP-1R cells)[2]
Liraglutide Peptide128.8 ± 30.4 nmol/L (Kd in INS-1 cells)[1]Data varies by assay
Exenatide PeptideData varies by assay4.54 x 10-9 M (in GLP1R Nomad Cell Line)[3]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelKey Efficacy Endpoints
This compound Methyl Ester Diabetic MiceAttenuated cognitive impairment[4][5]
Semaglutide db/db miceSignificant reduction in blood glucose and HbA1c
Liraglutide Diabetic RatsDose-dependent reduction in plasma glucose
Exenatide Diabetic RatsSignificant decrease in non-fasting glucose[6]

Signaling Pathways and Experimental Workflows

To aid in the design and interpretation of studies on novel GLP-1 receptor agonists, the following diagrams illustrate the canonical GLP-1 receptor signaling pathway and a general workflow for screening and validation.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GLP1R GLP-1R G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist GLP-1 Receptor Agonist (e.g., this compound Methyl Ester) Agonist->GLP1R Binds G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles GeneTranscription Gene Transcription (e.g., Insulin) PKA->GeneTranscription Epac2->InsulinVesicles

GLP-1 Receptor Signaling Pathway

Experimental_Workflow cluster_workflow Screening and Validation of Novel GLP-1R Agonists CompoundLibrary Compound Library (e.g., Natural Products) PrimaryScreening Primary Screening (HTS cAMP Assay) CompoundLibrary->PrimaryScreening HitValidation Hit Validation & Potency (Dose-Response cAMP Assay) PrimaryScreening->HitValidation BindingAssay Receptor Binding Assay (Determine Affinity) HitValidation->BindingAssay InVivoTesting In Vivo Efficacy (e.g., OGTT in Diabetic Mice) BindingAssay->InVivoTesting LeadOptimization Lead Optimization InVivoTesting->LeadOptimization

Experimental Workflow for GLP-1R Agonist Discovery

Experimental Protocols

The following are standardized methodologies for key experiments used to characterize GLP-1 receptor agonists.

1. GLP-1 Receptor Binding Assay (Competitive Radioligand Binding)

  • Objective: To determine the binding affinity (Ki) of a test compound for the GLP-1 receptor.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

    • Assay Setup: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled GLP-1 receptor ligand (e.g., 125I-GLP-1) and varying concentrations of the unlabeled test compound.

    • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

2. In Vitro cAMP Accumulation Assay

  • Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in stimulating intracellular cyclic AMP (cAMP) production via GLP-1 receptor activation.

  • Methodology:

    • Cell Culture and Seeding: Seed cells expressing the human GLP-1 receptor into 96- or 384-well plates and culture overnight.

    • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., GLP-1) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Cell Treatment: Replace the culture medium with the prepared compound dilutions and incubate for a specified time (e.g., 30 minutes at 37°C).

    • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a bioluminescence-based assay.

    • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

  • Objective: To evaluate the effect of a test compound on glucose disposal in a diabetic or healthy animal model.

  • Methodology:

    • Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) mice or db/db mice.

    • Fasting: Fast the mice overnight (e.g., 6-8 hours) with free access to water.

    • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a specified time before the glucose challenge.

    • Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).

    • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Summary and Future Directions

This compound Methyl Ester has been identified as a small molecule agonist of the GLP-1 receptor, with demonstrated bioactivity in models of neuropathic pain and diabetic cognitive impairment[4][5][7][8]. However, a comprehensive characterization of its pharmacological profile in the context of diabetes and obesity management is still lacking. Key quantitative data on its binding affinity, in vitro potency for cAMP production, and in vivo efficacy on glycemic control are not yet available in the public domain.

For drug development professionals and researchers, SME represents an interesting natural product lead. Further investigation is required to elucidate its precise mechanism of action at the GLP-1 receptor and to quantify its potential as an antidiabetic agent. The experimental protocols provided in this guide offer a standardized framework for such future investigations. A direct comparison with established GLP-1 receptor agonists will only be possible once this foundational data becomes available. The field of small-molecule GLP-1 receptor agonists is rapidly advancing, and natural products like this compound Methyl Ester may offer novel scaffolds for the development of next-generation oral therapies for metabolic diseases[9][10][11].

References

Shanzhiside Methyl Ester and its Acetylated Form: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product pharmacology, iridoid glycosides have garnered significant attention for their diverse therapeutic properties. Among these, Shanzhiside methyl ester (SM) and its derivative, 8-O-acetyl this compound methylester (8-OaS), both principal components isolated from Lamiophlomis rotata, have demonstrated notable analgesic, neuroprotective, and anti-inflammatory activities. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological efficacy of this compound methyl ester and 8-O-acetyl this compound methylester based on available preclinical studies.

ParameterThis compound Methyl Ester (SM)8-O-acetyl this compound methylester (8-OaS)Reference
Analgesic Efficacy
ModelSpinal Nerve Ligation (SNL)-induced neuropathic pain in ratsSNL-induced neuropathic pain in rats[1][2]
AdministrationIntrathecalIntrathecal[1][2]
ED₅₀40.4 μgNot explicitly stated, but effective at 10 μg[1][3]
Maximal Inhibition49%Comparable anti-allodynia effects to lidocaine and ketamine[1][2]
Neuroprotective & Anxiolytic Effects
ModelNot explicitly stated for SM in these studiesSleep deprivation-induced cognitive deficits and anxiety-like behaviors in mice; Forced swimming stress and complete Freund's adjuvant-induced anxiety in mice[4][5]
AdministrationNot applicableOral (0.2, 2, 20 mg/kg)[4]
EffectNot applicableDose-dependently ameliorated behavioral abnormalities, restored synaptic plasticity, and reduced neuronal loss. Significantly ameliorated anxiety-like behaviors.[4][6]

Detailed Experimental Methodologies

Neuropathic Pain Model and Drug Administration

The analgesic effects of both this compound methyl ester and 8-O-acetyl this compound methylester were evaluated in a spinal nerve ligation (SNL) model in rats, a common method to induce neuropathic pain.

  • Animal Model : Male Sprague-Dawley rats weighing 220–250 g were used. Under anesthesia, the left L5 spinal nerve was isolated and tightly ligated.

  • Intrathecal Catheterization : A polyethylene catheter was inserted into the subarachnoid space through the atlanto-occipital membrane, with the tip reaching the lumbar enlargement of the spinal cord.

  • Drug Administration : For this compound methyl ester, a single intrathecal injection was administered. For 8-O-acetyl this compound methylester, consecutive intrathecal injections were given for two weeks.

  • Behavioral Testing : Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (PWT) was determined before and after drug administration.

Evaluation of Anxiolytic Effects of 8-O-acetyl this compound methylester

The anxiolytic properties of 8-OaS were investigated using two different mouse models of anxiety.

  • Forced Swimming Stress (FSS)-induced Anxiety : Mice were subjected to forced swimming for a specified duration to induce an anxiety-like state.

  • Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain : CFA was injected into the paw of mice to induce chronic inflammation and associated anxiety.

  • Behavioral Analysis : The elevated plus-maze and open-field tests were used to assess anxiety-like behaviors. Parameters such as time spent in open arms and locomotor activity were measured.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Methyl Ester in Neuropathic Pain

This compound methyl ester is a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor. Its analgesic effect is mediated through the activation of this receptor in spinal microglia, leading to the downstream activation of the p38 MAPK signaling pathway and subsequent expression of β-endorphin.

Shanzhiside_Methyl_Ester_Pathway SM This compound Methyl Ester (SM) GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R p38 p38 MAPK Activation GLP1R->p38 b_endorphin β-endorphin Expression p38->b_endorphin Analgesia Analgesic Effect b_endorphin->Analgesia

SM signaling in neuropathic pain.
Signaling Pathway of 8-O-acetyl this compound methylester in Neuropathic Pain

8-O-acetyl this compound methylester exerts its analgesic effects by inhibiting the activation of astrocytes in the spinal cord. This is achieved through the suppression of the ERK/TNF-α signaling pathway.

Acetyl_Shanzhiside_Methylester_Pathway OaS 8-O-acetyl This compound methylester (8-OaS) Astrocyte Astrocyte Activation OaS->Astrocyte ERK ERK Phosphorylation OaS->ERK Astrocyte->ERK TNFa TNF-α Production ERK->TNFa Analgesia Analgesic Effect TNFa->Analgesia

8-OaS signaling in neuropathic pain.
Experimental Workflow for Analgesic Efficacy Assessment

The general workflow for assessing the analgesic efficacy of these compounds in a preclinical setting is outlined below.

Experimental_Workflow Start Animal Model Induction (e.g., Spinal Nerve Ligation) Catheter Intrathecal Catheter Implantation Start->Catheter Baseline Baseline Behavioral Testing (e.g., von Frey) Catheter->Baseline Drug_Admin Drug Administration (SM or 8-OaS) Baseline->Drug_Admin Post_Treat_Test Post-Treatment Behavioral Testing Drug_Admin->Post_Treat_Test Data_Analysis Data Analysis and Comparison Post_Treat_Test->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Workflow for analgesic assessment.

References

Shanzhiside Derivatives Demonstrate Potent Analgesia in Preclinical Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant analgesic properties of Shanzhiside methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), natural compounds derived from the traditional medicinal herb Lamiophlomis rotata. Preclinical studies rigorously evaluating these compounds in neuropathic and inflammatory pain models reveal their potential as novel non-opioid analgesics. This guide provides a comprehensive comparison of their efficacy against established pain relief medications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The key findings indicate that both SM and 8-OaS exhibit robust pain-relieving effects through distinct molecular mechanisms, primarily by modulating neuroinflammation in the central nervous system. These compounds have shown efficacy comparable or superior to some conventional analgesics, with the added benefit of not inducing tolerance, a significant drawback of opioid-based therapies.

Performance in Neuropathic Pain Models

Neuropathic pain, a debilitating condition arising from nerve damage, was simulated using the Spinal Nerve Ligation (SNL) model in rats. In this model, both this compound derivatives demonstrated significant dose-dependent anti-allodynic effects, reducing pain hypersensitivity.

This compound Methylester (SM) vs. Morphine:

Intrathecal administration of SM in SNL-induced neuropathic rats produced a long-lasting anti-allodynic effect. Notably, daily treatment with SM for seven days did not lead to the development of tolerance to its analgesic effects, nor did it induce cross-tolerance to morphine.[1] In contrast, morphine is well-documented to induce tolerance with chronic use.

8-O-acetyl this compound methylester (8-OaS) vs. Lidocaine and Ketamine:

Consecutive intrathecal injections of 8-OaS over two weeks markedly alleviated neuropathic pain in the SNL model.[2][3] Its anti-allodynia effects were comparable to those of lidocaine and ketamine, two established treatments for neuropathic pain.[2][3]

CompoundPain ModelKey Efficacy MetricsComparison to Alternatives
This compound Methylester (SM) Spinal Nerve Ligation (SNL)Maximal inhibition of allodynia: 49% Projected ED50: 40.4 μg (intrathecal)[1]Does not induce self-tolerance or cross-tolerance to morphine.[1]
8-O-acetyl this compound methylester (8-OaS) Spinal Nerve Ligation (SNL)Dose-dependently reduced mechanical hypersensitivity ED50: 12.58 μg (intrathecal)[3]Similar anti-allodynia effects to lidocaine and ketamine.[2][3]

Efficacy in Inflammatory Pain Models

The Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain was utilized to assess the anti-inflammatory and analgesic effects of 8-OaS. This model mimics chronic inflammatory conditions.

8-O-acetyl this compound methylester (8-OaS) and Pro-inflammatory Cytokine Reduction:

Treatment with 8-OaS in the CFA model led to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the affected tissues.[4] This demonstrates a potent anti-inflammatory action contributing to its analgesic effect.

CompoundPain ModelKey Efficacy Metrics
8-O-acetyl this compound methylester (8-OaS) Complete Freund's Adjuvant (CFA)Significantly decreased the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4]

Unraveling the Mechanisms of Action: Signaling Pathways

The analgesic effects of SM and 8-OaS are mediated through distinct signaling pathways, primarily targeting neuroinflammatory processes involving glial cells in the spinal cord.

This compound Methylester (SM) Signaling Pathway:

SM exerts its analgesic effect by activating glucagon-like peptide-1 (GLP-1) receptors on spinal microglia. This activation triggers a downstream cascade involving the phosphorylation of p38 mitogen-activated protein kinase (MAPK), leading to the expression and release of β-endorphin, an endogenous opioid peptide that provides pain relief.[1]

SM_Pathway SM This compound Methylester (SM) GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R activates p38 p38 MAPK Phosphorylation GLP1R->p38 stimulates b_endorphin β-endorphin Expression & Release p38->b_endorphin induces Analgesia Analgesic Effect b_endorphin->Analgesia leads to eight_OaS_Pathway eight_OaS 8-O-acetyl this compound methylester (8-OaS) Astrocyte Astrocyte Activation eight_OaS->Astrocyte inhibits ERK ERK Phosphorylation eight_OaS->ERK inhibits Astrocyte->ERK activates TNFa TNF-α Production ERK->TNFa induces Analgesia Analgesic Effect TNFa->Analgesia contributes to pain (inhibition leads to analgesia) SNL_Workflow Start Anesthetize Rat Expose_Nerve Surgically expose the L5 and L6 spinal nerves Start->Expose_Nerve Ligate_Nerve Tightly ligate the L5 and L6 spinal nerves Expose_Nerve->Ligate_Nerve Close_Wound Suture the muscle and skin incisions Ligate_Nerve->Close_Wound Post_Op Post-operative recovery and monitoring Close_Wound->Post_Op Behavioral_Testing Assess mechanical allodynia and thermal hyperalgesia Post_Op->Behavioral_Testing End Data Analysis Behavioral_Testing->End CFA_Workflow Start Baseline behavioral testing CFA_Injection Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw Start->CFA_Injection Inflammation_Dev Allow for the development of inflammation and pain hypersensitivity CFA_Injection->Inflammation_Dev Drug_Admin Administer test compounds (e.g., 8-OaS) Inflammation_Dev->Drug_Admin Behavioral_Testing Assess pain behaviors (e.g., thermal and mechanical sensitivity) Drug_Admin->Behavioral_Testing Biochemical_Analysis Collect tissue for analysis of inflammatory markers (e.g., cytokines) Behavioral_Testing->Biochemical_Analysis End Data Analysis Biochemical_Analysis->End

References

Shanzhiside: A Comparative Analysis of its Anti-Inflammatory Effects In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Shanzhiside and its derivatives, primarily this compound Methylester (SME) and 8-O-Acetyl this compound Methylester (8-OaS). The following sections present a comparative analysis of their efficacy against other anti-inflammatory agents, detailed experimental protocols for key assays, and a visualization of the underlying molecular pathways.

Data Presentation: Comparative Efficacy

The anti-inflammatory potential of this compound and its derivatives has been evaluated in various in vitro and in vivo models. While direct head-to-head comparisons with common anti-inflammatory drugs in the same study are limited in the reviewed literature, the available data allows for an indirect assessment of their efficacy.

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory effects of this compound derivatives have been demonstrated through the inhibition of key inflammatory mediators in cell-based assays.

CompoundModelMediator InhibitedConcentration/Dose% Inhibition / EffectAlternativeConcentration/Dose% Inhibition / Effect
This compound Methylester (SME) f-MLP and LPS-stimulated rat neutrophilsMPO, elastase, MMP-9, IL-8, TNF-α, LTB4Concentration-dependentNot specifiedIndomethacinNot specifiedNot specified
8-O-Acetyl this compound Methylester (ASME) f-MLP and LPS-stimulated rat neutrophilsMPO, elastase, MMP-9, IL-8, TNF-α, LTB4Concentration-dependentNot specifiedIndomethacinNot specifiedNot specified
8-O-Acetyl this compound Methylester (8-OaS) TNF-α-stimulated SH-SY5Y cellsIκB-α and NF-κB phosphorylation20 μM and 40 μMSignificant reductionNot specifiedNot specifiedNot specified

Note: While the studies indicate concentration-dependent inhibition, specific IC50 values for direct comparison are not consistently reported in the available literature.

In Vivo Anti-Inflammatory and Analgesic Activity

In vivo studies have primarily focused on the analgesic effects of this compound derivatives in models of neuropathic and inflammatory pain, where inflammation is a key component.

CompoundModelParameter MeasuredDoseEffectAlternativeDoseEffect
This compound Methylester (SM) Spinal nerve injury-induced neuropathic ratsMechanical allodynia40.4 μg (ED50, intrathecal)49% maximal inhibition[1]Morphine, β-endorphinNot specifiedTolerance development, cross-tolerance to SM[1]
8-O-Acetyl this compound Methylester (8-OaS) Spinal nerve ligation (SNL) rat modelMechanical allodynia20 μg (intrathecal)Equal but longer-lasting analgesiaLidocaine, KetamineNot specifiedNot specified
8-O-Acetyl this compound Methylester (8-OaS) Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain in micePro-inflammatory cytokines in the basolateral amygdala0.02, 0.2, 2 mg/kgDose-dependent reduction of IL-1β, IL-6, and TNF-αNot specifiedNot specifiedNot specified
8-O-Acetyl this compound Methylester (8-OaS) Yeast-induced pyrexia in ratsPyrogenic cytokines (IL-6, IL-1β) and PGE2Not specifiedReduction of pyrogenic cytokines and mediators[2]Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays used to evaluate the anti-inflammatory effects of this compound and its derivatives.

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Control (vehicle)

    • This compound derivative (various doses, orally or intraperitoneally)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Administer the test compounds or vehicle one hour before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro: LPS-Stimulated RAW 264.7 Macrophages

This is a widely used in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis for Signaling Pathways:

    • After a shorter incubation period with LPS (e.g., 30-60 minutes), lyse the cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Mandatory Visualization: Signaling Pathways and Workflows

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

This compound Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKs MAPKKs (MKK3/6, MKK4/7) TLR4->MAPKKs Activates IκBα IκBα IKK->IκBα P NFκB p65/p50 IκBα->NFκB Inhibits NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation p38 p38 MAPKKs->p38 P JNK JNK MAPKKs->JNK P ERK ERK MAPKKs->ERK P This compound This compound Derivatives This compound->IKK Inhibits This compound->MAPKKs Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->Genes Transcription

Caption: this compound's anti-inflammatory mechanism.

In Vitro Anti-Inflammatory Assay Workflow cluster_assays Assays start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in multi-well plates culture->seed pretreat Pre-treat with This compound Derivative seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant and Cell Lysate incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa western Western Blot (p-p65, p-p38, etc.) collect->western end End griess->end elisa->end western->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound and its derivatives, particularly 8-O-acetyl this compound methylester, demonstrate notable anti-inflammatory properties both in vivo and in vitro. The primary mechanism of action involves the downregulation of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While the available data supports its potential as an anti-inflammatory agent, further studies with direct comparisons to standard-of-care drugs and the determination of specific IC50 values are warranted to fully elucidate its therapeutic potential and position it among other anti-inflammatory alternatives. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the pharmacological activities of this class of compounds.

References

Shanzhiside's Anti-Inflammatory Mechanism: A Comparative Analysis with Leading Drug Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory mechanism of Shanzhiside and its derivatives with established anti-inflammatory drug classes: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Janus Kinase (JAK) Inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of signaling pathways.

Executive Summary

This compound, an iridoid glycoside, and its derivative, 8-O-acetyl this compound methyl ester (8-OaS), have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Unlike the broad-spectrum cyclooxygenase (COX) inhibition of traditional NSAIDs, this compound appears to exert its effects through more targeted pathways, including the ERK/TNF-α and NF-κB signaling cascades. This guide presents a comparative analysis of its efficacy and mechanism against leading anti-inflammatory agents, highlighting its potential as a novel therapeutic candidate.

Comparative Mechanism of Action

This compound and its derivatives exhibit a multi-faceted approach to inflammation modulation, distinct from the primary mechanisms of widely used anti-inflammatory drugs.

  • This compound and its Derivatives: The anti-inflammatory effects of this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (ASME or 8-OaS) are attributed to their ability to suppress key inflammatory signaling pathways. Studies have shown that 8-OaS reduces neuropathic pain by inhibiting the ERK/TNF-α pathway in spinal astrocytes.[1] Furthermore, it has been shown to down-regulate the TLR4/NF-κB and HSP70/NF-κB signaling pathways. This leads to a reduction in the production of various pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, and IL-6.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and celecoxib, primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While effective, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2]

  • Corticosteroids: Corticosteroids, like dexamethasone, exert their potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes, including TNF-α and COX-2.[3]

  • JAK Inhibitors: Janus kinase (JAK) inhibitors, such as tofacitinib, represent a newer class of targeted anti-inflammatory drugs. They work by inhibiting the activity of JAK enzymes, which are crucial for the signaling of a wide range of cytokines and growth factors involved in inflammation and immune responses. By blocking these pathways, JAK inhibitors can effectively reduce the inflammatory cascade. Tofacitinib is known to inhibit JAK1/TNF-alpha/IL-6 signaling.[4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound derivatives compared to standard anti-inflammatory drugs on key inflammatory mediators.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators

CompoundTargetIC50 / EffectCell/System
This compound Methyl Ester (SME) TNF-αIC50: 27.5 µMRat Neutrophils
IL-8-Rat Neutrophils
LTB4-Rat Neutrophils
8-O-acetyl this compound methyl ester (ASME) TNF-αIC50: 51.3 µMRat Neutrophils
IL-8-Rat Neutrophils
LTB4-Rat Neutrophils
Ibuprofen TNF-αIncreased production ex vivoHuman PBMC
IL-1βIncreased production ex vivo[5]Human PBMC[5]
IL-6No significant effectHuman PBMC
PGE2Decreased productionMice (in vivo)[6]
Celecoxib PGE2IC50: 91 nM (COX-2 mediated)[7]Human Dermal Fibroblasts[7]
Dexamethasone TNF-αSignificant inhibition at 10⁻⁶ M[3]Rat Gastric Epithelial Cells[3]
IL-6IC50 > 10⁻⁶ MHuman PBMC
Tofacitinib IL-6Inhibition of releaseRheumatoid Arthritis Synovial Fibroblasts[8]
TNF-αInhibition of induced chemokine expression[9]Fibroblast-like Synoviocytes[9]

Table 2: Inhibition of Pro-Inflammatory Enzymes

CompoundTargetIC50Cell/System
This compound Methyl Ester (SME) MPO-Rat Neutrophils
Elastase-Rat Neutrophils
MMP-9-Rat Neutrophils
8-O-acetyl this compound methyl ester (ASME) MPO-Rat Neutrophils
Elastase-Rat Neutrophils
MMP-9-Rat Neutrophils
Ibuprofen COX-1IC50: 13 µM[10]-
Celecoxib COX-1IC50: 2.8 µM[7]Human Lymphoma Cells[7]
COX-2IC50: 40 nM[11]Sf9 Cells[11]

Note: "-" indicates that the specific IC50 value was not provided in the searched literature, although inhibitory effects were observed.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and the comparator drugs.

Shanzhiside_Pathway cluster_stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Gene Pro-inflammatory Gene Expression ERK->Gene activates HSP70 HSP70 HSP70->IKK inhibits NFκB_nuc->Gene TNFα TNFα Gene->TNFα leads to production of IL6 IL6 Gene->IL6 leads to production of IL1β IL1β Gene->IL1β leads to production of This compound This compound (8-OaS) This compound->IKK inhibits This compound->ERK inhibits This compound->HSP70 activates

Caption: this compound's anti-inflammatory signaling pathway.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Prostaglandins cluster_nsaids Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation mediate NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 selectively inhibits

Caption: NSAIDs' mechanism via COX inhibition.

Corticosteroid_Pathway cluster_drug cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex GR->GR_complex binds to GR_complex_nuc Corticosteroid-GR Complex GR_complex->GR_complex_nuc translocation Anti_inflammatory_genes Anti-inflammatory Gene Expression (e.g., Annexin A1) GR_complex_nuc->Anti_inflammatory_genes activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) GR_complex_nuc->Pro_inflammatory_genes inhibits JAK_Inhibitor_Pathway cluster_cytokine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_jak_inhibitor Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerization Gene Inflammatory Gene Expression pSTAT_dimer->Gene activates JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK inhibits

References

Comparative analysis of Shanzhiside from different plant sources

Author: BenchChem Technical Support Team. Date: November 2025

Shanzhiside, an iridoid glycoside, and its derivative, this compound methyl ester, have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. These compounds are predominantly found in plant species belonging to the Lamiaceae and Rubiaceae families. This guide provides a comparative analysis of this compound from its primary plant sources: Lamiophlomis rotata, Gardenia jasminoides, and species of the Barleria genus, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Quantitative Analysis of this compound Content

Plant SourcePlant PartCompoundContent (% w/w of dry weight or extract)Analytical MethodReference(s)
Lamiophlomis rotataAerial PartsThis compound methyl esterKey quality control marker; specific %w/w not consistently reportedHPLC[1][2]
Gardenia jasminoidesFruitThis compound methyl esterPresent; quantitative %w/w in raw material not specifiedHPLC/MS[3][4]
Barleria prionitisLeavesThis compound methyl ester2.62%HPTLC
Barleria prionitisAerial Parts (Methanol Extract)This compound methyl ester4.91%HPTLC
Barleria lupulinaLeafThis compound methyl esterNot specified, but presentHPTLC
Barleria cristataLeafThis compound methyl esterNot specified, but presentHPTLC

Note: The variability in extraction methods, solvents, and analytical techniques used across different studies can influence the reported content. The data for Lamiophlomis rotata and Gardenia jasminoides often refers to this compound methyl ester as a key bioactive component for quality control rather than providing a specific percentage of the raw material.

Experimental Protocols

Extraction and Purification of this compound Methyl Ester

The following is a general protocol synthesized from methodologies reported for the extraction and purification of iridoid glycosides from the aforementioned plant sources.

a) Sample Preparation: The plant material (e.g., leaves, fruits, or aerial parts) is air-dried at room temperature and then ground into a coarse powder.

b) Extraction:

  • Soxhlet Extraction (for Barleria species): An accurately weighed amount of the powdered plant material (e.g., 5 g) is subjected to Soxhlet extraction with methanol for approximately 4 hours.

  • Ultrasonic or Reflux Extraction (for Gardenia jasminoides and Lamiophlomis rotata): The powdered material is extracted with an ethanol-water mixture (e.g., 60-70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:12 g/mL) under reflux or in an ultrasonic bath for a defined period (e.g., 2 hours). This process is typically repeated three times to ensure maximum yield.

c) Purification:

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure to obtain a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

  • Macroporous Resin Chromatography: The enriched fraction is loaded onto a pre-treated macroporous resin column (e.g., HPD-100). The column is first washed with deionized water to remove sugars and other highly polar impurities. Subsequently, the column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

  • Further Chromatographic Separation: For higher purity, the this compound-rich fraction can be subjected to further chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, or preparative HPLC.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This method is particularly useful for the quantification of this compound methyl ester in Barleria species.

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 80:20 v/v).

  • Sample Application: Apply standard solutions of this compound methyl ester and sample extracts as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 240 nm).

  • Quantification: The amount of this compound methyl ester in the samples is calculated by comparing the peak areas of the sample with those of the standard.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory and analgesic effects being the most prominently studied, particularly for the compound sourced from Lamiophlomis rotata. While direct comparative studies on the potency of this compound from different plant sources are limited, the underlying mechanisms of action are believed to be similar.

The analgesic effect of this compound methyl ester from Lamiophlomis rotata has been shown to be mediated through the activation of spinal glucagon-like peptide-1 (GLP-1) receptors. This activation subsequently stimulates the expression of β-endorphin in microglia via the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Below is a diagram illustrating the general experimental workflow for the comparative analysis of this compound from different plant sources.

G cluster_source Plant Sources cluster_processing Processing & Analysis cluster_output Comparative Data Lamiophlomis rotata Lamiophlomis rotata Extraction Extraction Lamiophlomis rotata->Extraction Gardenia jasminoides Gardenia jasminoides Gardenia jasminoides->Extraction Barleria species Barleria species Barleria species->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC/HPTLC) Purification->Quantification Bioassays Biological Activity Assays (e.g., Anti-inflammatory) Purification->Bioassays Yield Yield & Purity Quantification->Yield Potency Biological Potency (e.g., IC50) Bioassays->Potency

Fig. 1: Experimental workflow for comparative analysis.

The following diagram illustrates the p38 MAPK signaling pathway, which is implicated in the analgesic and anti-inflammatory effects of this compound methyl ester.

G cluster_mapk MAPK Cascade This compound This compound Methyl Ester GLP1R GLP-1 Receptor This compound->GLP1R activates MAP3K MAPKKK (e.g., ASK1, TAK1) GLP1R->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Transcription Gene Transcription (β-endorphin expression) p38->Transcription stimulates Microglia Microglial Cell Analgesia Analgesic & Anti-inflammatory Effects Transcription->Analgesia leads to

Fig. 2: this compound-mediated p38 MAPK signaling pathway.

Conclusion

Lamiophlomis rotata, Gardenia jasminoides, and Barleria species are all significant natural sources of the bioactive iridoid glycoside, this compound, and its methyl ester. Quantitative data indicates that certain Barleria species, such as B. prionitis, can be particularly rich sources. However, the lack of standardized reporting and direct comparative studies makes it challenging to definitively rank these sources by yield. The choice of plant source for the extraction of this compound may therefore depend on regional availability, the specific part of the plant being used, and the intended application. The well-documented analgesic and anti-inflammatory activities of this compound, mediated through pathways such as the p38 MAPK cascade, underscore its potential as a lead compound for the development of new therapeutic agents. Further research involving direct, side-by-side comparisons of this compound from these different botanical origins is warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to the Bioactivity of 8-O-acetyl shanzhiside methylester and Shanzhiside methylester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent iridoid glycosides: 8-O-acetyl shanzhiside methylester (ASME) and its precursor, this compound methylester (SME). Both compounds are key active ingredients in traditional medicinal herbs such as Lamiophlomis rotata and Barleria prionitis, which are known for their analgesic and anti-inflammatory properties[1][2][3]. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct molecular pathways through which these compounds exert their therapeutic effects.

Comparative Anti-Inflammatory Activity

A key study directly compared the efficacy of SME and ASME in inhibiting the release of pro-inflammatory mediators from stimulated rat neutrophils. The results indicate that both compounds exhibit significant, concentration-dependent anti-inflammatory effects, with ASME often showing slightly more potent inhibition across several mediators[3].

Table 1: Comparative Inhibition of Pro-Inflammatory Mediators Data summarized from a study on f-MLP and LPS-stimulated rat neutrophils[3]. The study demonstrated concentration-dependent inhibition; specific IC50 values were not provided, but the general efficacy was reported.

Pro-Inflammatory MediatorStimulantThis compound methylester (SME) Activity8-O-acetyl this compound methylester (ASME) Activity
Myeloperoxidase (MPO)f-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition
Elastasef-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition
Matrix Metalloproteinase-9 (MMP-9)f-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition
Interleukin-8 (IL-8)f-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition
Tumor Necrosis Factor-alpha (TNF-α)f-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition
Leukotriene B4 (LTB4)f-MLP / LPSConcentration-dependent inhibitionConcentration-dependent inhibition

Experimental Protocols

The following methodologies are crucial for understanding the data presented and for replicating similar comparative studies.

This protocol details the method used to assess the inhibitory effects of SME and ASME on pro-inflammatory mediator release from rat neutrophils[3].

  • Isolation of Neutrophils: Peritoneal neutrophils are collected from rats.

  • Cell Culture and Treatment: The isolated neutrophils are incubated with or without varying concentrations of SME and ASME.

  • Stimulation: The cells are then stimulated with formyl-met-leu-phenylalanine (f-MLP) or lipopolysaccharide (LPS) to induce an inflammatory response and the release of mediators.

  • Quantification of Mediators: The levels of released MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4 in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds is calculated by comparing the mediator levels in the treated groups to the stimulated control group.

G cluster_0 Experimental Workflow A Neutrophil Isolation (Rat Peritoneal Cavity) B Incubation with SME or ASME A->B C Inflammatory Stimulation (LPS or f-MLP) B->C D Quantification of Mediators (ELISA) C->D E Data Analysis (Inhibitory Effect %) D->E

Workflow for assessing anti-inflammatory activity.

Mechanisms of Action & Signaling Pathways

While both compounds show anti-inflammatory and analgesic effects, their underlying molecular mechanisms diverge significantly, providing different avenues for therapeutic development.

ASME demonstrates a broad-spectrum anti-inflammatory and neuroprotective profile by inhibiting multiple signaling cascades. Studies show it effectively blocks the activation of microglia and reduces the phosphorylation of key inflammatory kinases like p38, JNK, and NF-κB p65[4][5][6]. In models of neuropathic pain, its analgesic effect is linked to the inhibition of the ERK/TNF-α pathway in spinal astrocytes[1]. This multi-target action makes it a potent agent against neuroinflammation.

G cluster_0 ASME (8-OaS) Anti-Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., LPS, Injury) mapk MAPK Pathways (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb asme ASME / 8-OaS asme->mapk Inhibits asme->nfkb Inhibits mapk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines

ASME inhibits multiple pro-inflammatory signaling pathways.

The analgesic mechanism of SME is notably distinct. It acts as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor in the spine[7]. Activation of this receptor triggers the p38 MAPK signaling pathway specifically within microglia, leading to the expression and release of β-endorphin, an endogenous opioid peptide[7]. This unique pathway reduces neuropathic pain by stimulating the body's own pain-relief system, a mechanism that does not induce tolerance in the same way as external opioids[7].

G cluster_0 SME Analgesic Pathway in Spinal Microglia sme This compound Methylester (SME) glp1r GLP-1 Receptor sme->glp1r Activates p38 p38 MAPK Phosphorylation glp1r->p38 bendorphin β-endorphin Expression & Release p38->bendorphin analgesia Analgesic Effect (Pain Reduction) bendorphin->analgesia

SME stimulates endogenous opioid release for analgesia.

Summary and Conclusion

Both 8-O-acetyl this compound methylester and this compound methylester are potent natural compounds with significant therapeutic potential, particularly for inflammatory conditions and neuropathic pain.

  • Comparative Efficacy: While some reports suggest they have equal analgesic potency, direct comparative studies on inflammatory mediators indicate that both are highly effective, with ASME's acetyl group potentially contributing to broader or slightly more potent activity against certain inflammatory markers[1][3].

  • Mechanistic Divergence: The most critical difference lies in their mechanisms of action. ASME functions as a broad inhibitor of classical inflammatory pathways like NF-κB and MAPK[4][5][6]. In contrast, SME leverages a unique pathway by activating GLP-1 receptors to induce endogenous β-endorphin for pain relief[7].

  • Therapeutic Implications: The multi-target inhibitory action of ASME may be advantageous for complex neuroinflammatory diseases. SME's distinct mechanism, which avoids conventional opioid tolerance pathways, presents a novel strategy for the long-term management of chronic pain[7].

For drug development professionals, the choice between these two molecules may depend on the specific therapeutic goal: targeting broad inflammation (ASME) versus stimulating a novel, endogenous analgesic pathway (SME). Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potentials.

References

Investigating the Synergistic Potential of Shanzhiside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Shanzhiside, an iridoid glycoside, has garnered attention for its diverse pharmacological activities. While its individual therapeutic effects are of significant interest, emerging research suggests that its true potential may lie in synergistic combinations with other bioactive compounds. This guide provides a comparative analysis of the synergistic effects of this compound and its derivatives with other compounds, supported by available data and detailed experimental methodologies to facilitate further research in this promising area.

Due to a lack of extensive research on this compound itself in combination therapies, this guide draws upon studies of its closely related derivative, this compound methylester (SME), to infer potential synergistic interactions.

Synergistic Combinations and Anti-Inflammatory Effects

Network pharmacology studies have identified potential synergistic anti-inflammatory effects when this compound methylester is combined with other natural compounds, specifically the flavonoid luteoloside and the phenylethanoid glycoside forsythoside B. These compounds are active ingredients of Lamiophlomis rotata, a traditional medicinal herb. While comprehensive experimental data on the synergy of this compound is still emerging, the predicted interactions provide a strong foundation for future in-vitro and in-vivo studies.

Quantitative Data from Network Pharmacology

A network pharmacology study predicted optimal structural ratios for the synergistic anti-inflammatory effects of compounds from Lamiophlomis rotata. These ratios, while not experimentally validated quantitative synergy values like the Combination Index (CI), offer a starting point for designing combination experiments.

Compound CombinationPredicted Optimal Structural Ratio for SynergyPredicted Therapeutic Effect
This compound methylester & 8-O-acetylthis compound methyl ester1.21:1Anti-inflammatory
Iridoid glycosides (this compound methylester, etc.) : Phenylethanol glycoside (Forsythoside B) : Flavonoid glycoside (Luteoloside)4.8:1.6:1Anti-inflammatory

Experimental Protocols for Synergy Assessment

To experimentally validate the predicted synergistic effects, a robust methodology is crucial. The following is a generalized protocol for assessing the synergistic anti-inflammatory effects of this compound and a partner compound (e.g., Luteolin) in a cell-based assay.

Protocol: Assessment of Synergistic Anti-inflammatory Effects in LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and the compound of interest (e.g., Luteolin) in DMSO.

  • Pre-treat cells with various concentrations of this compound, the other compound, or their combination for 1 hour. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

2. Induction of Inflammation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only control group.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

4. Data Analysis and Synergy Quantification:

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each treatment group relative to the LPS-only control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each individual compound.

  • Assess the synergistic effect using the Combination Index (CI) method based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be used to visualize the interaction.

Signaling Pathways and Visualization

The synergistic anti-inflammatory effects of this compound in combination with compounds like luteolin are likely mediated through the modulation of key signaling pathways involved in inflammation. Luteolin is known to exert its anti-inflammatory effects by targeting pathways such as NF-κB, MAPK, and STAT3.[1] this compound methylester has been shown to reduce neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression via the p38 MAPK signaling pathway.[2]

A potential synergistic mechanism could involve the simultaneous targeting of multiple nodes within these interconnected pathways.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Nucleus This compound This compound This compound->MAPK Luteolin Luteolin Luteolin->IKK Luteolin->NFkB

Caption: Putative synergistic anti-inflammatory signaling pathway.

The diagram above illustrates a simplified model of the LPS-induced inflammatory signaling cascade and the potential points of intervention for this compound and Luteolin. This compound may exert its effect by inhibiting the MAPK pathway, while Luteolin could simultaneously inhibit the IKK complex and NF-κB activation. This multi-target approach could lead to a more potent anti-inflammatory response than either compound alone.

Experimental Workflow for Synergy Assessment

The following diagram outlines the general workflow for investigating the synergistic effects of this compound with another compound.

G start Start: Hypothesis (e.g., this compound + Luteolin synergy) cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Compound Treatment (Individual & Combination) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation assays Biochemical Assays (Griess, ELISA) stimulation->assays data_analysis Data Analysis (IC50, CI calculation) assays->data_analysis results Results Interpretation (Synergy, Additivity, Antagonism) data_analysis->results pathway_analysis Mechanism of Action Studies (Western Blot, qPCR) results->pathway_analysis If Synergy Observed end Conclusion results->end pathway_analysis->end

Caption: Experimental workflow for synergy assessment.

This guide provides a framework for researchers to explore the synergistic potential of this compound. While current direct evidence is limited, the data from its derivative, this compound methylester, combined with established experimental protocols and a clear understanding of the underlying signaling pathways, offers a promising path forward for developing novel and more effective combination therapies. Further research is warranted to experimentally validate these predicted synergies and elucidate the precise molecular mechanisms involved.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Shanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling Shanzhiside in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, an iridoid glycoside, requires careful handling to minimize potential exposure and ensure a safe laboratory environment. While some sources may not classify this compound methyl ester as a hazardous substance, other data indicates it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is recommended, adhering to the following PPE guidelines.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation[1].
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and splashes[1][3].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder form to avoid respiratory tract irritation[1][3]. Use in a well-ventilated area or under a fume hood[3][4].
Body Protection Laboratory coat or impervious clothingTo protect skin and personal clothing from contamination[1][4].

Safe Handling Procedures

Adherence to standard laboratory safety protocols is crucial when working with this compound.

Preparation and Handling:

  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles[3][4].

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing[1][5].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][3]. Contaminated clothing should be removed and washed before reuse[1][3].

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][3]. If irritation persists, consult a physician[3][4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[1][3]. Seek immediate medical attention[3][4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration[1][4]. Seek medical attention if symptoms persist[1][4].
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention[3][4].

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination.

  • Waste Collection: Collect waste material in a suitable, sealed container labeled for chemical waste[1].

  • Disposal Method: While some sources suggest that small quantities may be disposed of with household waste, it is more prudent to follow stricter guidelines[6]. A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Always dispose of chemical waste in accordance with local, state, and federal regulations[4].

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as chemical waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

Shanzhiside_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Log This compound B Don Personal Protective Equipment A->B C Prepare Work Area (Fume Hood) B->C D Weigh & Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Segregate & Label Chemical Waste F->G H Dispose of Waste per Protocol G->H I Doff & Dispose/Clean PPE H->I J Wash Hands Thoroughly I->J

Figure 1. Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.